Cozaar
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H22ClN6O- |
|---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
[2-butyl-5-chloro-3-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol |
InChI |
InChI=1S/C22H22ClN6O/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22/h4-7,9-12,30H,2-3,8,13-14H2,1H3/q-1 |
InChI Key |
MDMTUGIZSFHDIC-UHFFFAOYSA-N |
SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=N[N-]4)CO)Cl |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=N[N-]4)CO)Cl |
Pictograms |
Irritant |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Losartan Action
Angiotensin II Type 1 Receptor (AT1R) Antagonism
Losartan (B1675146) exerts its primary effect by directly blocking the AT1 receptor, which is responsible for the main cardiovascular effects of angiotensin II, such as vasoconstriction and aldosterone (B195564) secretion. droracle.aiwikipedia.org Unlike ACE inhibitors that prevent the formation of angiotensin II, ARBs like losartan block its action at the receptor level. droracle.ai
Losartan functions as a competitive antagonist at the AT1 receptor. tandfonline.comnih.govresearchgate.net This means it reversibly binds to the same site as the natural ligand, angiotensin II, thereby preventing angiotensin II from activating the receptor. drugbank.com The parent compound, losartan, possesses a moderate affinity for the AT1 receptor. tandfonline.comnih.gov
Following oral administration, approximately 14% of a losartan dose is converted by cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4) into its major active metabolite, E-3174 or EXP-3174. drugbank.comresearchgate.net This metabolite is significantly more potent than the parent drug, exhibiting an affinity for the AT1 receptor that is 10 to 40 times greater than that of losartan. droracle.airesearchgate.net Crucially, EXP-3174 acts as a non-competitive antagonist, meaning it binds to the receptor in a manner that is not readily reversible by increasing concentrations of angiotensin II, leading to a long-acting and potent blockade. tandfonline.comnih.govresearchgate.net This sustained action contributes significantly to the clinical effects of the drug. researchgate.net
Both losartan and its active metabolite, EXP-3174, are highly selective for the AT1 receptor subtype over the AT2 receptor subtype. tandfonline.comdroracle.ai This selectivity is a key feature of its mechanism, as the AT1 and AT2 receptors often mediate opposing physiological effects. nih.gov The AT1 receptor is primarily associated with vasoconstriction and cell proliferation, whereas the AT2 receptor is linked to vasodilation and anti-proliferative effects. wikipedia.orgnih.gov Losartan and EXP-3174 demonstrate an approximately 1,000-fold greater affinity for the AT1 receptor compared to the AT2 receptor. drugbank.comdroracle.ai This high degree of selectivity ensures that the drug specifically targets the pathological actions of angiotensin II mediated by the AT1 receptor. nih.gov
| Compound | Target Receptor | Binding Type | Relative Potency/Affinity | Selectivity (vs. AT2R) |
|---|---|---|---|---|
| Losartan | AT1R | Competitive | Moderate | ~1,000-fold greater affinity for AT1R drugbank.comdroracle.ai |
| EXP-3174 (Active Metabolite) | AT1R | Non-competitive | 10-40 times more potent than Losartan droracle.airesearchgate.net |
Downstream Signaling Pathway Modulation
By blocking angiotensin II from binding to the AT1R, losartan influences several intracellular signaling cascades that are implicated in cellular growth, fibrosis, and inflammation.
Angiotensin II is known to activate the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway, a critical mediator of fibrosis in various tissues, including the heart and kidneys. plos.org Research has demonstrated that losartan can inhibit this pathway. researchgate.netnih.gov By blocking the AT1R, losartan prevents the angiotensin II-induced activation of TGF-β and the subsequent phosphorylation of Smad proteins (p-Smad2/3). plos.orgnih.gov This inhibition helps to attenuate fibrotic processes, such as preventing myofibroblast proliferation. researchgate.net Studies in animal models have shown that losartan's ability to suppress cardiac fibrosis is mediated through its inhibition of the classical TGF-β/Smad pathway. plos.org
The RhoA/Rho-kinase (ROCK) pathway is another downstream effector of AT1R activation that plays a role in smooth muscle contraction, cellular proliferation, and fibrosis. nih.govmdpi.com Angiotensin II can activate this pathway, leading to increased ROCK1 activity. nih.gov In experimental models of diabetes, losartan treatment has been shown to counteract the over-activation of RhoA-kinase (ROCK1) in vascular tissues. consensus.appnih.gov By preventing the increase in ROCK1 expression and activity associated with high angiotensin II levels, losartan contributes to the prevention of vascular complications. nih.govnih.gov
Interference with CCL2-CCR2 Signaling (AT1R-Independent)
Losartan and its primary metabolite, EXP-3174, have been shown to interfere with the CCL2-CCR2 signaling axis, a key pathway in monocyte recruitment, independent of the Angiotensin II Type 1 Receptor (AT1R). ahajournals.org Research demonstrates that Losartan potently inhibits the recruitment of monocytes mediated by Chemokine (C-C motif) ligand 2 (CCL2) and its receptor CCR2. nih.govahajournals.org This inhibitory action is non-competitive and has been observed at clinically relevant concentrations. ahajournals.org
The mechanism involves the inhibition of CCL2-induced ERK1/2 activation, a downstream signaling event following CCR2 stimulation. nih.govahajournals.org This effect disrupts the chemotactic process that draws inflammatory monocytes to sites of inflammation or metastasis. ahajournals.org In experimental models of cancer, this AT1R-independent inhibition of CCR2 signaling and subsequent reduction in monocyte recruitment has been associated with a significant decrease in metastatic burden. ahajournals.orgnih.govahajournals.org These findings highlight an immunomodulatory property of Losartan that is distinct from its classical role as an AT1R antagonist. ahajournals.org
Regulation of PI3K/AKT Signaling Cascade
Losartan's influence on the Phosphoinositide 3-kinase (PI3K)/AKT signaling cascade is context-dependent, with different effects observed in various cell types. In cancer cell lines, such as the CT-26 colorectal cancer line, Losartan has been shown to down-regulate the expression of PI3K and AKT in a time-dependent manner. researchgate.net This inhibition of the PI3K/AKT pathway is linked to the anti-proliferative and pro-apoptotic effects of the drug in this context. researchgate.net
Conversely, in endothelial cells, the Losartan metabolite EXP3179, which lacks AT1R-blocking properties, actively stimulates the phosphorylation of both Akt and endothelial nitric oxide synthase (eNOS). oup.com This activation occurs through the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), initiating the VEGFR2/PI3K/Akt pathway. oup.com This stimulation of pro-survival signaling in the endothelium can suppress apoptosis induced by factors like Tumor Necrosis Factor-α (TNF-α). oup.com Furthermore, in the aortas of type 2 diabetic rats, Losartan treatment has been found to normalize abnormalities in the Pyk2/Src/Akt/eNOS signaling pathway, improving endothelium-dependent relaxation. researchgate.netnih.gov
Impact on TNF-α Signaling Pathway
Losartan exerts significant influence over the Tumor Necrosis Factor-α (TNF-α) signaling pathway, primarily demonstrating anti-inflammatory effects. In human nucleus pulposus cells, Losartan was found to significantly impair the TNF-α-induced increase of pro-inflammatory mediators and catabolic enzymes like matrix metalloproteinases. nih.govnih.gov Similarly, in experimental models of renal fibrosis, Losartan can significantly inhibit the TNF signal pathway, which is activated in this condition. physiology.org
The mechanism for this inhibition may involve pathways beyond simple AT1R blockade. Studies in human THP-1 macrophages suggest that Losartan attenuates the lipopolysaccharide (LPS)-induced expression of TNF-α by activating the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) pathway. ahajournals.org However, it is noteworthy that some conflicting evidence exists; one study reported that Losartan induced TNF-α secretion in human mononuclear cell cultures. nih.gov
Downregulation of (Pro)renin Receptor (PRR) via AT2R Upregulation
Losartan treatment has been demonstrated to modulate the expression of angiotensin receptors, leading to a downregulation of the Angiotensin II Type 1 Receptor (AT1R) and a concurrent upregulation of the Angiotensin II Type 2 Receptor (AT2R). researchgate.net This receptor expression shift is considered a key mechanism for some of Losartan's therapeutic effects, as AT2R activation often opposes the actions of AT1R, mediating antiproliferative and vasodilatory effects. researchgate.netoup.com Studies on human urine-derived podocytes have confirmed that Losartan counteracts Angiotensin II-induced changes by promoting a receptor-usage switch from AT1R to AT2R. webmd.com
While Losartan clearly upregulates AT2R, its direct effect on the (Pro)renin Receptor (PRR) is less clear. Some studies indicate that in certain pathological conditions, such as those involving the deletion of adipose-PRR, Losartan can blunt the resulting elevation in systolic blood pressure, which is mediated by an intrarenal Angiotensin II-dependent mechanism. nih.govphysiology.org However, other research suggests that PRR can regulate cellular processes like NADPH oxidase activity through Angiotensin II-independent pathways that are not prevented by Losartan.
Influence on Endothelin-1 and Interleukin-6 Secretion
Losartan has been shown to modulate the secretion of key inflammatory and vasoactive molecules, including Interleukin-6 (IL-6) and Endothelin-1 (ET-1). In clinical settings, treatment with Losartan has resulted in a significant decrease in the postoperative release of IL-6. This anti-inflammatory effect is consistent with findings that Losartan can also attenuate the induced expression of other pro-inflammatory cytokines. ahajournals.org
Regarding ET-1, a potent vasoconstrictor, research shows that Angiotensin II stimulates its production and release. ahajournals.orgahajournals.org Losartan effectively prevents the Angiotensin II-induced increases in tissue ET-1 levels in the aorta. ahajournals.org In human studies, Angiotensin II infusion was found to decrease the urinary excretion rate of ET-1, an effect that was prevented by pretreatment with Losartan, indicating that this regulation occurs through the AT1 receptor. nih.gov By blocking the AT1 receptor, Losartan can lower ET-1 levels that are elevated due to Angiotensin II stimulation. ahajournals.org
Cellular Processes Affected by Losartan
Inhibition of Angiotensin II-Induced Cellular Hypertrophy and Hyperplasia
A primary cellular effect of Losartan is the inhibition of cellular growth responses induced by Angiotensin II. The compound effectively inhibits Angiotensin II-induced cellular hypertrophy (increase in cell size) and hyperplasia (increase in cell number). This has been demonstrated in aortic vascular smooth muscle cells, where Losartan inhibits Angiotensin II-stimulated protein synthesis in a concentration-dependent manner.
The underlying mechanism involves the interruption of Angiotensin II's intracellular signaling cascade. Losartan abolishes the Angiotensin II-induced formation of inositol (B14025) 1,4,5-trisphosphate and the subsequent elevation of intracellular free calcium concentrations, which are critical events for cell growth. In cardiac tissue, Losartan has been shown to prevent heart fibrosis and partially reverse left ventricular hypertrophy in animal models of long-term intensive exercise, further illustrating its ability to counteract pathological cellular growth.
Data Tables
Table 1: Summary of Losartan's Effects on Signaling Pathways
| Signaling Pathway | Primary Effect of Losartan | Cell/Tissue Type | Key Finding |
|---|---|---|---|
| CCL2-CCR2 | Inhibition (AT1R-Independent) | Monocytes | Potently inhibits CCL2-mediated monocyte recruitment by blocking ERK1/2 activation. ahajournals.orgnih.gov |
| PI3K/AKT | Down-regulation | Colorectal Cancer Cells | Inhibits PI3K and AKT expression, leading to reduced cell proliferation. researchgate.net |
| PI3K/AKT | Activation (via metabolite EXP3179) | Endothelial Cells | Stimulates phosphorylation of Akt and eNOS via the VEGFR2 receptor. oup.com |
| TNF-α | Inhibition | Human Nucleus Pulposus Cells, Renal Tissue | Impairs TNF-α-induced pro-inflammatory and catabolic gene expression. nih.govphysiology.org |
| Angiotensin Receptors | Receptor Expression Shift | Synovium, Podocytes | Downregulates AT1R expression while upregulating AT2R expression. researchgate.netwebmd.com |
Table 2: Impact of Losartan on Cellular Secretions and Processes
| Secretion/Process | Effect of Losartan | Context | Mechanism |
|---|---|---|---|
| Endothelin-1 (ET-1) Secretion | Inhibition | Angiotensin II Stimulation | Prevents Ang II-induced increases in tissue ET-1 levels by blocking the AT1 receptor. ahajournals.orgnih.gov |
| Interleukin-6 (IL-6) Secretion | Inhibition | Postoperative Inflammation | Significantly decreases the release of IL-6. |
| Cellular Hypertrophy | Inhibition | Angiotensin II Stimulation | Blocks Ang II-induced protein synthesis and increases in cell size in vascular and cardiac cells. |
| Cellular Hyperplasia | Inhibition | Angiotensin II Stimulation | Inhibits the Ang II-induced increase in cell number. |
Attenuation of Angiotensin II-Mediated Cardiac Remodeling
Losartan plays a crucial role in mitigating the pathological remodeling of the heart, a process often driven by the hormone angiotensin II. nih.govnih.gov Cardiac remodeling involves changes in the size, shape, and function of the heart, frequently leading to conditions like cardiac hypertrophy (the thickening of the heart muscle) and fibrosis (the formation of excess fibrous connective tissue). nih.gov
Angiotensin II, by binding to its AT1 receptors on cardiac cells, is a potent stimulator of myocyte hypertrophy and fibroblast proliferation. nih.gov Losartan directly counteracts these effects. In vitro studies have demonstrated that losartan inhibits angiotensin II-induced hypertrophy in both neonatal and adult cardiomyocytes. nih.gov Furthermore, in vivo studies have shown its benefit in preventing pressure-independent ventricular hypertrophy. nih.gov
The anti-remodeling effects of losartan also extend to the regulation of the extracellular matrix. Angiotensin II is known to stimulate the synthesis of collagen, a key component of fibrous tissue. plos.org In hypertensive patients with severe myocardial fibrosis, losartan has been shown to inhibit the synthesis of collagen type I and stimulate its degradation. oup.com This modulation of collagen metabolism contributes to the regression of myocardial fibrosis and an improvement in the diastolic properties of the heart. oup.com In a study on patients with nonobstructive hypertrophic cardiomyopathy, losartan treatment for one year resulted in a mean decrease of 23% in fibrotic myocardium, compared to a 31% increase in the placebo group. nih.gov
Impact on Vascular Smooth Muscle Cell Responses
Losartan significantly influences the behavior of vascular smooth muscle cells (VSMCs), which are key components of blood vessel walls. Angiotensin II is a potent stimulator of VSMC proliferation and migration, processes that contribute to the development of vascular diseases. nih.gov Losartan has been shown to inhibit these angiotensin II-induced responses. nih.gov
One of the mechanisms by which losartan exerts its anti-proliferative effect on VSMCs is through the activation of AMP-activated protein kinase (AMPK). researchgate.net Activation of AMPK leads to the inhibition of cell cycle progression, effectively halting the proliferation of VSMCs. researchgate.net
Modulation of Cell Proliferation and Apoptosis
Losartan's influence extends to the fundamental cellular processes of proliferation and apoptosis (programmed cell death). In the context of gastric cancer cells (MKN-45), losartan has been shown to inhibit cell proliferation in a concentration-dependent manner, with an IC50 of approximately 3000 µM. ejmo.org
The anti-proliferative mechanism of losartan in some cell types involves the upregulation of proteins that inhibit the cell cycle. For instance, losartan can increase the expression of p53 and its downstream target p21, which are known tumor suppressors that can arrest the cell cycle. nih.gov In certain cancer models, losartan has been observed to induce apoptosis, contributing to its anti-tumor effects. mdpi.com
Effects on Oxidative Stress Pathways
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various cardiovascular diseases. Losartan has been shown to mitigate oxidative stress through several mechanisms.
One key target is the NADPH oxidase enzyme complex, a major source of superoxide (B77818) anions in cells. ahajournals.org The active metabolite of losartan, EXP3179, has been found to inhibit NADPH oxidase activity in a dose-dependent manner. ahajournals.org In hypertensive patients treated with losartan, a notable decrease in phagocytic NADPH oxidase activity has been observed. ahajournals.org Furthermore, in diabetic rats, losartan treatment has been shown to reduce oxidative damage to renal DNA and conserve plasma antioxidant capacity. nih.gov This reduction in oxidative damage is evidenced by a significant decrease in 8-oxo-2'-deoxyguanosine (8-oxodGuo) levels, a marker of oxidative DNA damage. nih.gov
Influence on Inflammatory Mediators (e.g., CCL2, TNF-α, IL-6, NF-κB)
Losartan exhibits significant anti-inflammatory properties by modulating the expression and activity of various inflammatory mediators.
CCL2 (MCP-1): Losartan and its primary metabolite, EXP3174, have been shown to inhibit the migration of monocytes in response to Chemokine (C-C motif) ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1). nih.gov This inhibition is achieved in a non-competitive manner and is independent of the AT1 receptor. nih.gov
TNF-α: In experimental models of arthritis, losartan treatment has been found to significantly decrease the production of tumor necrosis factor-alpha (TNF-α) in both serum and synovium. researchgate.net However, in other experimental settings, such as in human mononuclear cell cultures, losartan has been observed to induce TNF-α secretion at higher concentrations. nih.gov
IL-6: The effect of losartan on Interleukin-6 (IL-6) appears to be context-dependent. In human nucleus pulposus cells stimulated with TNF-α, losartan supplementation led to a significant downregulation of secreted IL-6 levels. mdpi.com Conversely, a clinical trial in older adults with mobility impairment and low-grade inflammation did not find a significant effect of losartan on plasma IL-6 levels. nih.gov
NF-κB: Losartan has been demonstrated to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes. nih.gov It achieves this by preventing the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus in a dose-dependent manner. nih.gov
Regulation of Matrix Metalloproteinase-9 (MMP-9) and Tissue Inhibitor of Metalloproteinase-1 (TIMP-1) Expression
The balance between matrix metalloproteinases (MMPs), which degrade the extracellular matrix, and their endogenous inhibitors, tissue inhibitors of metalloproteinases (TIMPs), is crucial for tissue homeostasis. An imbalance in this system is associated with various pathological conditions.
Losartan has been shown to favorably modulate the MMP-9/TIMP-1 ratio. nih.govnih.gov In rat vascular smooth muscle cells, losartan inhibits the expression of MMP-9 at both the gene and protein levels while promoting the expression of TIMP-1. nih.govnih.gov This leads to a decrease in the MMP-9/TIMP-1 ratio, which may contribute to the prevention of atherosclerosis. nih.govnih.gov Angiotensin II, on the other hand, stimulates MMP-9 secretion without affecting TIMP-1, thereby increasing the MMP-9/TIMP-1 ratio. nih.govnih.gov Losartan effectively counteracts this effect of angiotensin II. nih.govnih.gov
Interactions with Other Biological Targets
Beyond its primary action on the AT1 receptor, losartan and its metabolites have been found to interact with other biological targets, which may contribute to its pleiotropic effects.
TGF-β Signaling: Losartan has been shown to inhibit transforming growth factor-beta (TGF-β) signaling. nih.govresearchgate.net This inhibition is significant as TGF-β is a key mediator of fibrosis. By blocking TGF-β signaling, losartan can reduce collagen production and extracellular matrix deposition, contributing to its anti-fibrotic effects in various tissues. researchgate.netplos.org
PPAR-γ Activation: The active metabolite of losartan, EXP3179, has been identified as a partial agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ). ahajournals.orgnih.gov PPAR-γ is a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. ahajournals.org Activation of PPAR-γ by EXP3179 may explain some of the beneficial metabolic effects of losartan observed in clinical trials, such as a lower incidence of new-onset diabetes in hypertensive patients. ahajournals.org The EC50 value for PPAR-γ ligand-binding domain activation by EXP3179 is 17.1 µmol/L. nih.gov
Data Tables
Table 1: Effect of Losartan on Cell Proliferation
| Cell Line | Effect | Concentration | Source |
|---|---|---|---|
| MKN-45 (Gastric Cancer) | Inhibition of proliferation (IC50) | ~3000 µM | ejmo.org |
Table 2: Effect of Losartan Metabolite (EXP3179) on PPAR-γ Activation
| Parameter | Value | Source |
|---|---|---|
| EC50 for PPAR-γ LBD Activation | 17.1 µmol/L | nih.gov |
Potential Interaction with Somatic Angiotensin Converting Enzyme (sACE)
In silico studies, utilizing docking assays and quantum biochemistry calculations with crystallographic data for both losartan and sACE, have suggested a potential for interaction. researchgate.netnih.gov These computational models indicate that losartan can bind to the sACE enzyme, potentially blocking its activity. researchgate.net
The binding of losartan to sACE is proposed to involve interactions with specific amino acid residues within the enzyme's structure. These interactions are detailed in the table below, which outlines the key amino acid residues in the S1 and S2 shields of sACE that are predicted to interact with losartan.
Table 1: Amino Acid Residues of sACE Interacting with Losartan
| sACE Shield | Interacting Amino Acid Residues |
|---|---|
| S1 Shield | His361, Glu362, Met363, Gly364, His365 |
| S2 Shield | Trp257, Gln259, Ser260, Glu262, His331, Asp354, Ser357, Thr358, Glu389, Glu431, Lys432, Lys489, Tyr501, Phe505 |
Data derived from in silico studies of losartan and sACE interaction. nih.gov
These computational findings suggest a direct interaction between losartan and sACE, which could represent a novel mechanism of action. researchgate.net However, it is important to note that this interaction is based on in silico modeling and further experimental validation is required to confirm the physiological significance of this potential secondary mechanism.
Preclinical Pharmacokinetics and Biotransformation of Losartan
Metabolic Pathways and Enzymes
The metabolism of losartan (B1675146) primarily occurs in the liver and involves three main pathways: oxidation, hydroxylation, and glucuronidation. pharmgkb.org
Role of Cytochrome P450 Isoenzymes (CYP2C9, CYP3A4, CYP2C10) in Oxidation
Oxidation, catalyzed by cytochrome P450 (CYP) enzymes, is a major metabolic route for losartan. pharmgkb.org Specifically, CYP2C9 and CYP3A4 are the primary isoenzymes involved in the biotransformation of losartan to its active carboxylic acid metabolite, EXP-3174. pharmgkb.orgnih.govmedicines.org.ukdrugbank.comnih.govnih.govdrugsporphyria.netresearchgate.net In vitro studies have indicated that CYP2C9 is the dominant isoenzyme at physiological concentrations of losartan, while CYP3A4 becomes more relevant at higher drug concentrations. pharmgkb.orgdrugsporphyria.net Some research also suggests the involvement of CYP2C10 in losartan metabolism, although CYP2C9 and CYP3A4 are considered the major contributors. drugbank.comdrugsporphyria.net Studies using isoform-selective inhibitors and recombinant human liver CYPs have provided evidence for the roles of CYP2C9 and CYP3A4 in this oxidative process. pharmgkb.orgnih.gov For instance, the combination of sulfaphenazole (B1682705) (a CYP2C9 inhibitor) and ketoconazole (B1673606) (a CYP3A4 inhibitor) significantly inhibited the biotransformation of losartan to EXP-3174 in human liver preparations. pharmgkb.org
Formation of Active Carboxylic Acid Metabolite (EXP-3174)
The formation of the active carboxylic acid metabolite, EXP-3174, is a critical step in the biotransformation of losartan. pharmgkb.orgdrugbank.comnih.govresearchgate.netresearchgate.net This conversion involves the oxidation of a hydroxymethyl group on the imidazole (B134444) ring of losartan to a carboxylic acid. pharmgkb.orgresearchgate.net The process is thought to occur via an aldehyde intermediate, E-3179. pharmgkb.orgdrugbank.com EXP-3174 is pharmacologically more potent than losartan, with studies indicating it is 10 to 40 times more potent in blocking angiotensin II receptors. mdpi.commedicines.org.ukrwandafda.gov.rwdrugbank.comresearchgate.net Approximately 14% of an administered losartan dose is converted to EXP-3174. medicines.org.ukgeneesmiddeleninformatiebank.nlrwandafda.gov.rwdrugbank.comhpra.ienih.govmedsafe.govt.nz This active metabolite is largely responsible for the prolonged duration of action of losartan. pharmgkb.org
Data on the conversion of losartan to EXP-3174:
| Compound | Converted To | Approximate % of Dose Converted |
| Losartan | EXP-3174 | ~14% |
Glucuronidation Pathways (UGT1A1, UGT1A3, UGT1A10, UGT2B7, UGT2B17)
Losartan and its metabolites can also undergo glucuronidation, a phase II metabolic process catalyzed by UDP-glucuronosyltransferases (UGTs). pharmgkb.orgdrugbank.comnih.govnih.govresearchgate.net This conjugation with glucuronic acid increases the water solubility of the compounds, facilitating their excretion. criver.com Several UGT enzymes are involved in the glucuronidation of losartan. In vitro studies with recombinant human UGTs and human liver microsomes have identified UGT1A1 and UGT2B7 as the main contributors to the formation of the tetrazole-N2-glucuronide metabolite (M7). pharmgkb.orgnih.govresearchgate.net Other UGTs, including UGT1A3, UGT1A10, and UGT2B17, have also been shown to glucuronidate losartan at the tetrazole-N2 position. drugbank.comnih.govnih.govresearchgate.net UGT1A10 may also yield the N1-glucuronide. nih.govresearchgate.net
Involved UGT Enzymes in Losartan Glucuronidation:
| UGT Enzyme | Glucuronidation Site(s) | Primary Contribution |
| UGT1A1 | Tetrazole-N2 | Major |
| UGT1A3 | Tetrazole-N2 | Involved |
| UGT1A10 | Tetrazole-N2, N1 | Involved |
| UGT2B7 | Tetrazole-N2 | Major |
| UGT2B17 | Tetrazole-N2 | Involved |
Elimination Routes and Profiles
Both losartan and its metabolites are eliminated from the body through both urinary and biliary/fecal routes. hpra.iemedsafe.govt.nzhres.ca Following oral administration of radiolabeled losartan, approximately 35% of the radioactivity is recovered in urine and about 58% in feces. hpra.iemedsafe.govt.nz After intravenous administration, about 43% of radioactivity is recovered in urine and 50% in feces. medsafe.govt.nz
For intact losartan, renal excretion is a minor elimination pathway, accounting for about 12% of its clearance, with approximately 4% of an oral dose excreted unchanged in urine. pharmgkb.orghpra.iemedsafe.govt.nz In contrast, renal excretion is a major pathway for the elimination of the active metabolite EXP-3174, accounting for about 55% of its clearance, with approximately 6% of an oral dose of losartan excreted in urine as the active metabolite. pharmgkb.orghpra.iemedsafe.govt.nz
The terminal elimination half-life of losartan ranges from 1.5 to 2.5 hours, while the active metabolite EXP-3174 has a longer half-life, typically ranging from 6 to 9 hours. pharmgkb.orgnih.govrwandafda.gov.rwdrugbank.comhpra.iedrugsporphyria.netmedsafe.govt.nz
Elimination Profiles of Losartan and EXP-3174:
| Compound | Primary Elimination Routes | % of Oral Dose Excreted Unchanged (Urine) | % of Oral Dose Excreted as Active Metabolite (Urine) | Terminal Half-life |
| Losartan | Biliary/Fecal, Urinary | ~4% | N/A | 1.5-2.5 hours |
| EXP-3174 | Urinary, Biliary/Fecal | N/A | ~6% (as metabolite of losartan) | 6-9 hours |
Hepatic Clearance Mechanisms
Hepatic metabolism plays a significant role in the clearance of losartan, primarily through the action of CYP enzymes, leading to the formation of EXP-3174 and other metabolites. nih.govresearchgate.net The systemic plasma clearance of losartan is approximately 600 mL/min. rwandafda.gov.rwdrugbank.comhpra.iehres.ca The active metabolite, EXP-3174, has a lower plasma clearance of about 50 mL/min. rwandafda.gov.rwdrugbank.comhpra.iehres.ca Biliary excretion contributes substantially to the elimination of both losartan and its metabolites. hpra.iemedsafe.govt.nzhres.ca
Biliary Excretion Contributions
Both biliary and urinary excretion play a role in the elimination of Losartan and its metabolites geneesmiddeleninformatiebank.nlrwandafda.gov.rwgeneesmiddeleninformatiebank.nleuropa.eumedsafe.govt.nz. Following oral administration of 14C-labelled Losartan, approximately 58% of the total radioactivity is recovered in the faeces, indicating a significant contribution of biliary excretion to the elimination process geneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nleuropa.eumedsafe.govt.nz. After intravenous administration, about 50% of the radioactivity is recovered in the faeces geneesmiddeleninformatiebank.nleuropa.eumedsafe.govt.nz.
Renal Excretion of Losartan and Metabolites
Renal excretion also contributes to the elimination of Losartan and its metabolites geneesmiddeleninformatiebank.nlrwandafda.gov.rwgeneesmiddeleninformatiebank.nleuropa.eumedsafe.govt.nz. Following oral administration, about 35% of the administered radioactivity is recovered in the urine geneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nleuropa.eumedsafe.govt.nz. Specifically, approximately 4% of an oral dose is excreted unchanged in the urine, and about 6% is excreted in the urine as the active metabolite medicines.org.ukgeneesmiddeleninformatiebank.nlrwandafda.gov.rw. The renal clearance of Losartan is approximately 74 mL/min, and the renal clearance of its active metabolite is about 26 mL/min medicines.org.ukgeneesmiddeleninformatiebank.nlrwandafda.gov.rw.
Protein and Membrane Binding Dynamics
Losartan and its active metabolite exhibit high binding to plasma proteins and interact with lipid bilayers.
Plasma Protein Binding Characteristics (e.g., Human Serum Albumin)
Both Losartan and its active metabolite, EXP3174, are highly bound to plasma proteins medicines.org.ukgeneesmiddeleninformatiebank.nlmims.comresearchgate.netnih.govrwandafda.gov.rw. This binding is primarily to albumin medicines.org.ukgeneesmiddeleninformatiebank.nlmims.comnih.govrwandafda.gov.rwnih.gov. Studies have shown that Losartan is approximately 98.6% to 98.8% bound to plasma proteins, while its active metabolite, EXP3174, is even more highly bound, at greater than 99.7% nih.gov. The high degree of plasma protein binding influences the distribution and elimination of both the parent drug and its active metabolite consensus.app.
Here is a table summarizing the plasma protein binding:
| Compound | Percent Bound to Plasma Proteins | Primary Binding Protein |
| Losartan | 98.6% - 98.8% | Albumin |
| EXP3174 (Active Metabolite) | >99.7% | Albumin |
Data compiled from sources medicines.org.ukgeneesmiddeleninformatiebank.nlmims.comresearchgate.netnih.govrwandafda.gov.rwnih.gov.
Interactions with Lipid Bilayers
Losartan interacts with lipid bilayers, and these interactions can influence its distribution and access to its target receptor consensus.appacs.orgcapes.gov.brcore.ac.uknih.gov. Studies using techniques such as differential scanning calorimetry (DSC), electron spin resonance (ESR) spectroscopy, and small angle X-ray scattering have investigated the interactions of Losartan with model membrane bilayers acs.orgcapes.gov.brcore.ac.uknih.gov.
Losartan has been shown to partition into membranes, affecting their thermotropic behavior and molecular mobility capes.gov.brnih.gov. Research indicates that Losartan anchors in the mesophase region of lipid bilayers with its tetrazole group oriented towards the polar headgroup acs.org. This interaction can confer a negative charge to the lipid bilayers and may lead to a reduction in bilayer thickness nih.gov.
The presence of cholesterol in the membrane can affect Losartan's partitioning consensus.appnih.gov. Studies suggest that Losartan's action is more likely to occur in fluid plasma membrane patches rather than in cholesterol-rich domains, such as membrane rafts consensus.appnih.gov. The interaction with lipid bilayers is hypothesized to be part of the drug's pathway towards the AT₁ receptor, potentially involving insertion into the lipid core followed by lateral diffusion to the binding site acs.orgcore.ac.uk.
Synthetic Methodologies and Chemical Development of Losartan
Total Synthesis Approaches and Key Intermediates
The total synthesis of losartan (B1675146) is a multi-step process that requires the strategic construction of its biphenyl (B1667301), tetrazole, and imidazole (B134444) moieties. Key intermediates in many synthetic routes include 2-cyano-4'-methyl biphenyl (OTBN) and 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde (BCFI). researchgate.net
The formation of the biphenyl core is a critical step in losartan synthesis. While various methods like Ullman coupling and nickel-catalyzed couplings have been explored, the Suzuki-Miyaura coupling has emerged as a highly efficient and widely used strategy. mdpi.comresearchgate.net This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide with an aryl boronic acid. mdpi.comresearchgate.net
In a common approach, 2-bromobenzonitrile (B47965) is coupled with 4-methylphenylboronic acid. mdpi.com The reaction conditions, including the catalyst, base, and solvent system, are crucial for achieving high yields. A study demonstrated a 98% yield for this reaction using a palladium nanoparticle catalyst. nih.gov Another efficient synthesis utilized palladium acetate (B1210297) and triphenylphosphine (B44618) as the catalytic system, achieving a 93% yield of the penultimate intermediate. units.it
| Aryl Halide | Aryl Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 2-bromobenzonitrile | 4-methylphenylboronic acid | PdNPs | K₂CO₃ | acetone/H₂O (1:1) | 35 | 98 | mdpi.com |
| Bromide 5 (imidazole derivative) | Boronic acid 10 (tetrazole derivative) | Palladium acetate/triphenylphosphine (1 mol %) | K₂CO₃ | THF/DEM | ~80 (reflux) | 93 | units.it |
The synthesis of the tetrazole ring in losartan is typically achieved through a [2+3] cycloaddition reaction between a nitrile and an azide (B81097). mdpi.comresearchgate.net Historically, this transformation involved hazardous reagents such as organotin azides, like tri-n-octyltin azide. researchgate.netnih.gov
To enhance safety and environmental compatibility, alternative methods have been developed. These greener approaches often utilize sodium azide in combination with a Lewis acid catalyst, such as zinc bromide or zinc triflate. mdpi.comnih.gov For instance, the conversion of the nitrile intermediate to the tetrazole has been successfully carried out using sodium azide and zinc bromide in n-butanol at 100°C. mdpi.com Another approach involves reacting the cyano group with sodium azide in the presence of triethylamine (B128534) hydrochloride. google.com
| Nitrile Precursor | Azide Source | Catalyst/Additive | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|
| 1-[(2′-cyanobiphenyl-4-yl)methyl]-2-butyl-4-chloro-5-hydroxymethylimidazole | trimethyltin azide | - | - | - | google.com |
| Compound 8 (nitrile intermediate) | NaN₃ | ZnBr₂ | n-BuOH | 100 | mdpi.com |
| Cyano alcohol intermediate | NaN₃ | Triethylamine hydrochloride | Polar aprotic solvent | - | google.com |
| Cyano aldehyde intermediate | NaN₃ | Tributyl tin chloride | Aromatic solvent | 140-150 | google.com |
A key intermediate for the imidazole moiety of losartan is 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde (BCFI). researchgate.net Several synthetic routes to this compound have been developed.
One notable method is the Vilsmeier-Haack reaction, specifically a Vilsmeier chloroformylation. chimia.chresearchgate.net This approach involves the reaction of an imidazolinone with a Vilsmeier reagent (e.g., generated from phosphorus oxychloride and N,N-dimethylformamide) to introduce the formyl group and the chlorine atom. chimia.chgoogle.com A process starting from the reaction of glycine (B1666218) methyl ester with an imidate yields an imidazolinone, which upon reaction with POCl₃ and DMF, gives the desired aldehyde in approximately 55% yield. researchgate.net
Another synthetic strategy starts from 2-butylimidazole, which undergoes a five-step sequence involving bromination, reduction, hydroxymethylation, oxidation, and finally, chlorine-for-bromine exchange to afford the target imidazole carboxaldehyde. tandfonline.com
Green Chemistry Principles in Losartan Synthesis
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize the environmental impact of drug manufacturing. The synthesis of losartan has been a target for such improvements, focusing on developing more benign reaction conditions and sustainable catalytic systems.
A key aspect of greening the losartan synthesis is the replacement of hazardous reagents and solvents. As mentioned earlier, the move away from toxic organotin compounds in tetrazole formation is a significant step. nih.gov Furthermore, research has focused on utilizing more environmentally friendly solvent systems, such as aqueous mixtures. For example, the Suzuki-Miyaura coupling has been successfully performed in an acetone/water mixture. mdpi.com The use of light (hν) in combination with N-bromosuccinimide (NBS) for bromination also represents a move towards milder and more selective reaction conditions. mdpi.com
The development of sustainable catalytic systems is at the forefront of green chemistry applications in losartan synthesis. Palladium nanoparticles (PdNPs) have emerged as a highly effective and recyclable catalyst for the crucial Suzuki-Miyaura coupling step. mdpi.com
One innovative approach involves the green synthesis of PdNPs using a brown seaweed extract (Sargassum incisifolium) as a bioreductant and stabilizer. mdpi.comnih.gov These bio-derived PdNPs, with an average size of 8-10 nm, have demonstrated excellent catalytic activity, allowing the Suzuki-Miyaura coupling to proceed with a high yield (98%) under mild conditions (35°C). mdpi.com A significant advantage of this system is the high stability and recyclability of the catalyst, which can be recovered and reused multiple times with minimal loss of activity. mdpi.com This not only reduces the cost associated with the precious metal catalyst but also minimizes its environmental footprint. mdpi.com
| Catalyst | Reaction | Key Features | Yield (%) | Reference |
|---|---|---|---|---|
| Bio-derived Palladium Nanoparticles (from Sargassum incisifolium) | Suzuki-Miyaura Coupling | Recyclable, stable, operates under mild conditions, avoids toxic reagents. | 98 | mdpi.com |
Structure Activity Relationships Sar and Receptor Binding Dynamics
Molecular Features Contributing to AT1R Selectivity and Affinity
Losartan's structure features several key functional groups that are crucial for its interaction with the AT1 receptor:
Biphenyl-tetrazole group: This moiety is a common feature among many ARBs and is critical for high-affinity binding to the AT1 receptor. The acidic tetrazole ring is believed to mimic the acidic residues in the N-terminus of angiotensin II, such as Asp1 and Tyr4, and plays a significant role in establishing interactions within the binding pocket nih.govrjpbcs.com.
Imidazole (B134444) ring: The imidazole ring in losartan (B1675146) is thought to interact with specific amino acids in helix 7 of the AT1 receptor, particularly Asn295 rjpbcs.com. It mimics the imidazole ring of the His6 residue in angiotensin II nih.gov.
n-Butyl side chain: This lipophilic chain contributes to hydrophobic interactions within the binding pocket, mimicking the isoleucine residue at position 5 (Ile5) of angiotensin II nih.govnih.gov.
Hydroxymethyl group: Located on the imidazole ring, this group has been shown to interact with residues in helix 3 of the receptor, such as Ser109 rjpbcs.comresearchgate.net.
The combination and spatial arrangement of these groups confer high selectivity for the AT1 receptor over the AT2 receptor, with losartan and its active metabolite binding to the AT1 receptor with significantly higher affinity (approximately 1000 times greater) than to the AT2 receptor drugbank.com.
Computational Modeling and Docking Studies of Losartan-AT1R Interactions
Computational approaches, such as molecular docking and dynamics simulations, have been instrumental in understanding the precise interactions between losartan and the AT1 receptor at an atomic level rjpbcs.com. These studies provide valuable insights into the binding pose of losartan within the receptor's binding pocket and the nature of the forces that stabilize the complex.
Identification of Key Amino Acid Residues in the Binding Pocket
Molecular modeling and site-directed mutagenesis studies have identified several key amino acid residues within the AT1 receptor that are critical for losartan binding. These residues are located primarily within the transmembrane helices (TM) and extracellular loops (ECL) of the receptor rjpbcs.comatlasofscience.org. Key residues implicated in losartan binding include:
Val108 (TM3) rjpbcs.comatlasofscience.org
Ser109 (TM3) rjpbcs.comresearchgate.netatlasofscience.org
Ala163 (TM4) rjpbcs.comatlasofscience.org
Arg167 (ECL2) rjpbcs.comnih.govresearchgate.netatlasofscience.orgacs.org
Lys199 (TM5) rjpbcs.comnih.govresearchgate.netatlasofscience.orgacs.org
Trp253 (TM6) rjpbcs.comatlasofscience.org
His256 (TM6) rjpbcs.comatlasofscience.org
Gln257 (TM6) rjpbcs.comresearchgate.netatlasofscience.org
Asn295 (TM7) rjpbcs.comresearchgate.netatlasofscience.org
Phe300 (TM7) rjpbcs.com
Phe301 (TM7) rjpbcs.com
Tyr35 (TM1) nih.govatlasofscience.org
Trp84 (TM2) nih.govatlasofscience.orgacs.org
Tyr113 (TM3) rjpbcs.comatlasofscience.org
Phe182 (ECL2) atlasofscience.org
Tyr184 (ECL2) atlasofscience.org
Tyr292 (TM7) rjpbcs.comnih.govatlasofscience.org
These residues collectively form the binding pocket where losartan is accommodated.
Analysis of Hydrogen Bonding, Salt Bridge, and Hydrophobic Interactions
The binding of losartan to the AT1 receptor is mediated by a combination of non-covalent interactions, including hydrogen bonds, salt bridges, and hydrophobic interactions.
Hydrogen Bonding: The hydroxymethyl group of losartan can form hydrogen bonds with residues like Ser109 rjpbcs.comresearchgate.net. The tetrazole ring is also involved in hydrogen bonding, potentially interacting with residues such as Gln257 rjpbcs.comresearchgate.net.
Salt Bridges: The acidic tetrazole group of losartan is known to form salt bridges with positively charged amino acid residues in the receptor binding pocket, notably Arg167 and Lys199 rjpbcs.comnih.govresearchgate.netatlasofscience.orgacs.org. These ionic interactions are significant contributors to the binding affinity.
Hydrophobic Interactions: The biphenyl-methyl group and the n-butyl side chain of losartan engage in hydrophobic interactions with various nonpolar amino acid residues lining the binding pocket. These include residues like Val108, Trp253, His256, Phe300, Phe301, Tyr35, Trp84, Tyr113, Phe182, Tyr184, and Tyr292 rjpbcs.comnih.govatlasofscience.org. Pi-stacking interactions involving the aromatic rings of losartan and aromatic residues in the receptor, such as Trp253, Phe204, and Tyr292, have also been observed in computational studies rjpbcs.com.
The interplay of these different types of interactions ensures the stable and specific binding of losartan to the AT1 receptor, leading to its antagonistic effect.
Here is a summary of key interactions:
| Losartan Moiety | Interacting Residues (AT1R) | Type of Interaction |
| Tetrazole ring | Arg167, Lys199, Gln257, Asn295 | Salt Bridge, Hydrogen Bonding |
| Imidazole ring | Asn295, Trp84, Tyr292 | Hydrophobic, Pi-stacking |
| n-Butyl side chain | Tyr35, Phe77, Val108, Ile288, Tyr292 | Hydrophobic |
| Hydroxymethyl group | Ser109 | Hydrogen Bonding |
| Biphenyl-methyl group | Val108, Trp253, His256, Phe300, Phe301, Tyr35, Trp84, Tyr113, Phe182, Tyr184, Tyr292 | Hydrophobic, Pi-stacking (with aromatic residues) |
Comparisons of Binding Profiles with Other Angiotensin Receptor Blockers
While all sartans share the common mechanism of blocking the AT1 receptor, there are differences in their chemical structures, which lead to variations in their binding kinetics and profiles compared to losartan nih.govoup.com. Losartan is generally considered a surmountable antagonist, meaning that its inhibitory effect can be overcome by increasing concentrations of angiotensin II, although it can act as an insurmountable antagonist in some models nih.govoup.com. Its active metabolite, EXP3174, is a more potent and insurmountable antagonist ahajournals.orgoup.com.
Comparisons of binding affinities show that losartan typically has a lower binding affinity for the AT1 receptor compared to other ARBs like candesartan (B1668252), irbesartan (B333), and telmisartan (B1682998) nih.govresearchgate.netdroracle.ai. For instance, studies have shown candesartan to have significantly higher affinity than losartan researchgate.netoup.com. Irbesartan also demonstrates higher affinity than losartan and its active metabolite EXP3174 in some studies nih.govportlandpress.com. Telmisartan has been reported to have the strongest binding affinity among various ARBs, including losartan droracle.ai.
These differences in affinity and binding kinetics are attributed to the subtle structural variations among the sartans and how these variations influence their interactions with the AT1 receptor binding pocket. For example, the presence of a cyclopenthyl group in irbesartan instead of the chlorine in losartan may contribute to higher binding affinity through hydrophobic interactions nih.gov. Candesartan, with its specific structural features, has been shown to interact with a higher number of binding sites compared to losartan in some studies, which correlates with its higher affinity researchgate.netresearchgate.net. Telmisartan's distinct benzimidazole (B57391) portion may bind to a different lipophilic pocket involving residues like Tyr113 researchgate.net.
These differences in binding profiles, including affinity and the nature of antagonism (surmountable vs. insurmountable), contribute to the observed pharmacological differences among the ARBs, although the clinical significance of these differences in terms of blood pressure lowering and organ protection is a subject of ongoing research and debate nih.govoup.combjcardio.co.ukahajournals.org.
Compound Names and PubChem CIDs
Analytical Methodologies for Losartan Quantification
Spectrophotometric Techniques
Spectrophotometry involves measuring the interaction of light with the sample to determine the concentration of the analyte. These methods are often favored for their simplicity, cost-effectiveness, and relatively fast analysis times.
Ultraviolet-Visible (UV-Vis) Spectrophotometry (Direct and Derivative)
UV-Vis spectrophotometry is a common technique for quantifying losartan (B1675146), which exhibits absorbance in the ultraviolet region due to its chromophoric groups. Both direct and derivative spectrophotometry approaches are employed.
Direct UV spectrophotometry involves measuring the absorbance of losartan solutions at its maximum absorption wavelength (λmax). Studies have reported λmax values for losartan in the range of 205 nm to 232 nm, depending on the solvent used. For instance, a signal at 205 nm in the zero-order spectrum has been found adequate for quantification in aqueous solutions. scielo.brscielo.br Another study using distilled water as a solvent identified a maximum absorption at 205 nm for a 5.0 mg/L solution. scielo.br A method comparing direct UV spectrophotometry with turbidimetric flow injection analysis used a λmax of 232 nm for the UV method. chemmethod.com
Derivative UV spectrophotometry enhances the resolution of overlapping spectra and can minimize interference from excipients or other co-present substances. This technique calculates the first or higher-order derivative of the absorbance spectrum. For losartan, the first-derivative spectrum has been utilized, with a signal at 234 nm found suitable for quantification in aqueous solutions. scielo.brscielo.br Another first-derivative method used a zero-crossing technique for measurement at 232.5 nm. sid.ir Studies have shown good linearity and accuracy for both direct and first-derivative UV spectrophotometry methods in the analysis of losartan in pharmaceutical formulations. scielo.brscielo.brscispace.com
| Method | Wavelength (nm) | Linearity Range (mg/L) | Correlation Coefficient (r or r²) | Accuracy (% Recovery) | Reference |
| Direct UV Spectrophotometry | 205 | 3.0 - 7.0 | 0.9999 | 96.9 - 104.3 | scielo.brscielo.brscispace.com |
| First-Derivative UV Spectrophotometry | 234 or 232.5 | 6.0 - 14.0 or N/A | 0.9999 or N/A | 98.5 - 101.1 | scielo.brscielo.brsid.irscispace.com |
| Direct UV Spectrophotometry | 232 | 0.01 - 0.4 mMol/L | 0.9956 (r²) | N/A | chemmethod.com |
| First-Derivative UV Spectrophotometry | 234 | 5-15 ppm | 0.994 (R²) | 90 - 110 | sysrevpharm.org |
Complexation-Based Spectrophotometric Methods
Losartan can form colored complexes with certain reagents, allowing for its determination in the visible region of the spectrum. This approach can be beneficial when direct UV absorbance is not sufficiently sensitive or selective.
One reported method involves the charge-transfer complexation reaction of losartan potassium with copper, specifically cupric acetate (B1210297), in glacial acetic acid. bioline.org.brresearchgate.net This reaction forms a light blue colored complex with a maximum absorbance at 530 nm. bioline.org.brresearchgate.net Beer's law was obeyed in the range of 10 - 50 µg/ml with a good correlation coefficient. bioline.org.brresearchgate.net The method was validated and found to be simple, rapid, and accurate for the analysis of losartan potassium in pharmaceutical dosage forms. bioline.org.brresearchgate.net
Another approach utilizes ion-association complex formation with acid dyes in an acidic medium. Methods have been developed based on the reaction of losartan potassium with Bromo cresol (B1669610) purple (BCP) and Bromo phenol (B47542) blue (BPB) at pH 3.0. scholarsresearchlibrary.com These reactions form colored, chloroform-extractable ion-ion association complexes exhibiting absorption maxima at 425 nm (with BCP) and 430 nm (with BPB). scholarsresearchlibrary.com These methods demonstrated linearity in the concentration range of 2.5 - 12.5 μg/ml and showed high accuracy and good precision. scholarsresearchlibrary.com
| Complexing Agent | Medium | Absorption Maximum (nm) | Linearity Range (µg/ml) | Correlation Coefficient (r²) | Accuracy (% Recovery) | Reference |
| Cupric Acetate | Glacial Acetic Acid | 530 | 10 - 50 | 0.9989 | 98.61 - 101.35 | bioline.org.brresearchgate.net |
| Bromo Cresol Purple | Acidic (pH 3.0) | 425 | 2.5 - 12.5 | Good correlation | High accuracy | scholarsresearchlibrary.com |
| Bromo Phenol Blue | Acidic (pH 3.0) | 430 | 2.5 - 12.5 | Good correlation | High accuracy | scholarsresearchlibrary.com |
Chromatographic Separations
Chromatographic techniques are widely used for the quantification of losartan, offering high selectivity and the ability to separate losartan from impurities, degradation products, and co-administered drugs.
High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC)
HPLC, particularly in its reversed-phase mode (RP-HPLC), is a prevalent method for the analysis of losartan in various matrices, including pharmaceutical formulations and biological fluids. bioline.org.brmedicalresearchjournal.orgnih.govoatext.com RP-HPLC separates compounds based on their differential partitioning between a mobile phase and a stationary phase, typically a non-polar C18 column.
Numerous RP-HPLC methods have been developed and validated for losartan quantification. These methods often utilize UV detection, commonly at wavelengths around 225 nm or 237 nm. researchgate.netijpbs.comnih.govlatamjpharm.org Mobile phases typically consist of mixtures of aqueous buffers (e.g., phosphate (B84403) buffer, triethylamine (B128534) solution) and organic solvents like acetonitrile (B52724) or methanol (B129727), often with pH adjustment. researchgate.netijpbs.comnih.govlatamjpharm.orgscispace.com
Reported RP-HPLC methods for losartan demonstrate good linearity, accuracy, and precision over various concentration ranges. ijpbs.comnih.govlatamjpharm.orgnih.gov Retention times for losartan vary depending on the specific column and mobile phase composition, but are typically in the range of 2.6 to 7.94 minutes. researchgate.netijpbs.comscispace.com RP-HPLC methods are frequently used for routine quality control and for simultaneous determination of losartan with other drugs like hydrochlorothiazide (B1673439) or amlodipine. nih.govscispace.com
| Column Type | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Linearity Range (µg/ml) | Correlation Coefficient | Reference |
| C18 | Acetonitrile:Water (60:40) | 0.8 | 237 | N/A | 2 - 12 | Selective and Linear | nih.gov |
| Hypersil ODS C18 | Triethylamine solution (0.5%) pH 2.4:Acetonitrile (65:35) | 1.0 | 225 | ~2.7 | 0.05 - 100 | 0.9999 | ijpbs.com |
| Lichrospher 100 C-18 | 20 mM KH₂PO₄ buffer (pH 3):Acetonitrile:Tetrahydrofuran (60:30:10) | 1.0 | 215 | 7.94 | 4 - 40 | N/A | scispace.com |
| Hypersil ODS C18 | Acetonitrile:Methanol:10 mM tetra butyl ammonium (B1175870) hydrogen sulphate in water (30:30:40) | 1.0 | 210 | 4.7 | 0.04 - 100 | N/A | nih.gov |
| Agilent, Zorbax Eclipse XDB C18 | Orthophosphoric acid (0.1% v/v)—acetonitrile (55 : 45, v/v) | 1.0 | 225 | ~2.6 | N/A | N/A | researchgate.net |
| Shimadzu CLC-C8 | Triethylamine solution (0.5%) pH 2.4:Acetonitrile (60:40) | 1.0 | 225 | N/A | 15 - 45 | >0.999 | latamjpharm.org |
High-Performance Thin Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that offers advantages such as simultaneous analysis of multiple samples, low solvent consumption, and cost-effectiveness. HPTLC methods have been developed for the quantification of losartan, often in combination with other drugs. nih.govresearchgate.netptfarm.plthaiscience.infoijpsr.com
In HPTLC, samples are applied as spots or bands on a stationary phase, typically a silica (B1680970) gel plate. Separation is achieved by developing the plate with a suitable mobile phase. Densitometric scanning is then used to quantify the separated compounds, usually by measuring UV absorbance at a specific wavelength. nih.govijpsr.com
Reported HPTLC methods for losartan have employed mobile phases consisting of mixtures of solvents like chloroform, methanol, acetone, toluene, ethyl acetate, and formic acid. nih.govresearchgate.netthaiscience.infoijpsr.com Detection is often performed at wavelengths around 210 nm, 237 nm, or 254 nm. nih.govresearchgate.netthaiscience.infoijpsr.com HPTLC methods for losartan have demonstrated good linearity, accuracy, and precision, making them suitable for routine analysis of pharmaceutical formulations. nih.govthaiscience.infoijpsr.com
| Stationary Phase | Mobile Phase Composition | Detection Wavelength (nm) | Rf Value | Linearity Range (ng/spot) | Correlation Coefficient (r or r²) | Accuracy (% Recovery) | Reference |
| Silica gel plates | Chloroform:Methanol:Acetone:Formic acid (7.5:1.3:0.5:0.03) | 254 | 0.74 | 500 - 3000 | 0.999 | N/A | nih.govresearchgate.net |
| Silica gel 60 F₂₅₄ | Toluene:Methanol:Chlororform (2.0:2.5:5.5) | 245 | 0.7 to 0.75 | 500 - 1000 | N/A | N/A | researchgate.net |
| Silica gel 60 F₂₅₄ | n-butanol:acetic acid:water (15:5:1) | 232 | ~0.85 | N/A | N/A | High accuracy | ptfarm.pl |
| Silica gel 60F254 | Methanol:ethyl acetate:toluene:glacial acetic acid (1:9:1:0.2) | 210 | N/A | 3000 - 13000 | N/A | 98.96 - 100.11 | thaiscience.info |
| Silica gel 60 F₂₅₄ | Chloroform:methanol:toluene:acetic acid (5.5: 2.5: 2: 0.05) | 237 | 0.74 | 500 - 1750 | 0.9991 (r²) | 99.51 - 99.89 | ijpsr.com |
Capillary Electrophoresis
Capillary Electrophoresis (CE) is an analytical technique that separates ions based on their electrophoretic mobility in a capillary tube under an applied voltage. CE offers advantages such as high separation efficiency, short analysis times, and low sample and solvent consumption. CE methods have been developed for the determination of losartan, sometimes in combination with diuretics like hydrochlorothiazide. nih.govscielo.brresearchgate.net
Capillary zone electrophoresis (CZE), a mode of CE, has been applied for the analysis of losartan. scielo.brresearchgate.net CE separations of losartan have been performed using various buffer systems, such as sodium borate (B1201080) buffer or sodium carbonate buffer, often with detection by UV absorbance at wavelengths around 226 nm. scielo.brresearchgate.net Some methods have incorporated additives like cyclodextrins or sodium dodecyl sulphate (SDS) to optimize separation. scielo.br CE methods for losartan have shown good separation efficiency and are considered simple, accurate, and precise. nih.govscielo.brresearchgate.net
| CE Mode | Capillary Type | Electrolyte System | Detection Wavelength (nm) | Analysis Time (min) | Reference |
| CE | Uncoated | 100 mM sodium borate pH 9 with trimethyl-beta-cyclodextrins | N/A | N/A | nih.gov |
| CZE | N/A | 50 mmol L⁻¹ sodium carbonate buffer | 226 | < 5 | scielo.brresearchgate.net |
Supercritical Fluid Chromatography
Supercritical Fluid Chromatography (SFC) has been explored for the analysis of losartan, often in combination with other antihypertensive medications. One study describes a facile SFC method for the separation and quantification of 15 co-formulated binary anti-hypertensive drug combinations, including losartan. nih.gov This method utilized a DCPak poly(4-vinylpyridine) column with a linear gradient of CO2 and 0.1% formic acid in methanol as the mobile phase. nih.gov The separation was performed at 125-bar pressure and 40°C with detection by a photodiode array detector. nih.gov SFC offers advantages such as faster analysis times and the use of less organic solvent compared to traditional HPLC, aligning with greener chemistry principles. A comparison study also included packed column supercritical fluid chromatography for the determination of Losartan Potassium drug substance in Cozaar tablets, noting its satisfactory precision and accuracy for tablet analysis. nih.gov
Gas Chromatography-Mass Spectrometry
Gas Chromatography-Mass Spectrometry (GC-MS) is less commonly used for the direct quantification of losartan itself due to its relatively low volatility and thermal stability. ijpsjournal.com However, GC-MS, particularly Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS), is a valuable technique for the determination of volatile impurities in losartan active pharmaceutical ingredients (APIs), such as nitrosamines. acs.orgresearchgate.netnih.gov A sensitive and selective HS-GC-MS method was developed and validated for the simultaneous determination of four nitrosamines (NDMA, NDEA, EIPNA, and DIPNA) in losartan potassium API. acs.orgresearchgate.netnih.gov This method used electron impact, single quadrupole mass spectrometry under a selected-ion-monitoring (SIM) acquisition mode for quantification. acs.orgresearchgate.net
Method Validation Parameters
Method validation is a critical process to confirm that an analytical method is suitable for its intended purpose. According to guidelines such as those from the International Conference on Harmonisation (ICH), key validation parameters include linearity, range, accuracy, precision, specificity, selectivity, limit of detection (LOD), and limit of quantification (LOQ). walshmedicalmedia.comsysrevpharm.orgijpsjournal.com
Linearity and Range
Linearity establishes the proportional relationship between the analyte concentration and the method's response over a defined range. For losartan analytical methods, linearity is typically assessed by analyzing a series of solutions at different concentrations and plotting the instrument response (e.g., peak area or absorbance) against the corresponding concentrations. walshmedicalmedia.comsysrevpharm.orgijpsjournal.comsphinxsai.comnih.gov The linearity is evaluated by the correlation coefficient (R²), with values close to 1 indicating good linearity. For example, an RP-HPLC method for losartan and atenolol (B1665814) showed linearity for losartan in the range of 80-120 μg/ml with a correlation coefficient of 0.9999. sphinxsai.com Another RP-HPLC method for losartan and ramipril (B1678797) demonstrated linearity for losartan in the range of 0.04-100 μg/ml. nih.gov UV spectrophotometric methods have also shown linearity, with one study reporting a linear range of 10-50 μg/ml with an R² of 0.9989. bioline.org.brajol.info
Interactive Table 1: Examples of Linearity and Range for Losartan Analytical Methods
| Method | Concentration Range | Correlation Coefficient (R²) | Reference |
| RP-HPLC | 80-120 μg/ml | 0.9999 | sphinxsai.com |
| RP-HPLC | 0.04-100 μg/ml | Not specified (good linear relationship shown) | nih.gov |
| UV Spectrophotometry | 10-50 μg/ml | 0.9989 | bioline.org.brajol.info |
| RP-HPLC (Losartan + HCTZ) | 25-75 μg/ml | Not specified | researchgate.net |
| UV-Vis Spectrophotometry | 5-15 ppm | >0.999 (R²) | sysrevpharm.org |
| RP-HPLC (Isocratic) | 1-3 µg/mL | 0.999 | walshmedicalmedia.com |
Accuracy and Precision
Accuracy measures how close the experimental results are to the true value, while precision indicates the reproducibility of the results under the same conditions. ijpsjournal.comrasayanjournal.co.in Accuracy is often determined by performing recovery studies, where known amounts of the analyte are added to a sample matrix, and the percentage of the added amount that is recovered is calculated. ijpsjournal.comsphinxsai.combioline.org.brajol.info Precision is assessed by analyzing replicate samples and calculating the relative standard deviation (RSD) or coefficient of variation (CV%). sysrevpharm.orgijpsjournal.comsphinxsai.combioline.org.brajol.info Acceptable recovery percentages typically fall within a specific range (e.g., 98.0-102.0%), and RSD values are usually required to be below a certain threshold (e.g., less than 2.0%). walshmedicalmedia.comsphinxsai.combioline.org.brajol.infoscielo.br
Interactive Table 2: Examples of Accuracy and Precision for Losartan Analytical Methods
| Method | Accuracy (% Recovery) | Precision (% RSD/CV) | Reference |
| UV Spectrophotometry | 99.00-101.74 | Not specified | scielo.br |
| RP-HPLC | 98-102 | <1 | sphinxsai.com |
| RP-HPLC | 99.08-99.41 | Not specified | nih.gov |
| UV-Vis Spectrophotometry | 90-110 | ≤ 2 | sysrevpharm.org |
| UV-Vis Spectrophotometry (Copper Complex) | 98.61-101.35 | 0.91 | bioline.org.brajol.info |
| RP-HPLC (Isocratic) | < 2% (RSD of bias) | < 2.00 | walshmedicalmedia.com |
Specificity and Selectivity
Specificity and selectivity ensure that the analytical method can accurately measure the analyte in the presence of other components that may be present in the sample, such as excipients in pharmaceutical formulations or endogenous compounds in biological matrices. ijpsjournal.comsphinxsai.comrasayanjournal.co.in Specificity is demonstrated by showing that the method's response is due only to the analyte and not to other substances. sphinxsai.comrasayanjournal.co.in Selectivity refers to the ability of the method to differentiate and quantify the analyte in a mixture. walshmedicalmedia.comscielo.br Chromatographic methods like HPLC, SFC, and GC-MS inherently offer selectivity through the separation of components before detection. ijpsjournal.com UV spectrophotometric methods can assess selectivity by analyzing samples containing potential interfering substances. scielo.br For HPLC methods, specificity can be confirmed by the absence of interfering peaks at the retention time of losartan in chromatograms of blank samples or samples containing excipients. sphinxsai.com PDA detectors can also be used to evaluate peak purity and confirm the selectivity of the method. walshmedicalmedia.com
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of the analyte that can be reliably detected by the method, although not necessarily quantified. walshmedicalmedia.comsysrevpharm.orgijpsjournal.comsphinxsai.comresearchgate.net The Limit of Quantification (LOQ) is the lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. walshmedicalmedia.comsysrevpharm.orgijpsjournal.comsphinxsai.comresearchgate.net LOD and LOQ are typically calculated based on the standard deviation of the response and the slope of the calibration curve. sysrevpharm.orgijpsjournal.comscielo.br These parameters are crucial for demonstrating the sensitivity of the analytical method.
Interactive Table 3: Examples of LOD and LOQ for Losartan Analytical Methods
| Method | LOD | LOQ | Reference |
| UV Spectrophotometry | 0.359 μg/ml | 1.121 μg/ml | researchgate.net |
| RP-HPLC (Losartan + Atenolol) | 4.40 µg /ml | 13.8 µg /ml | sphinxsai.com |
| RP-HPLC (Losartan + HCTZ) | 1.779 ug/ml | 5.393 μg/ml | researchgate.net |
| RP-HPLC (Isocratic) | 0.036 µgmL⁻¹ | 0.110 µg/ml | walshmedicalmedia.com |
| UV-Vis Spectrophotometry | 0.489 ppm | 1.511 ppm | sysrevpharm.org |
| SFC (Various Antihypertensives) | 0.26-2.56 μg/mL (range) | 0.77-7.75 μg/mL (range) | nih.gov |
| RP-HPLC (Losartan + Spironolactone) | 0.07 µg/ml | 0.25 µg/ml | oatext.com |
Preclinical Research Models and in Vitro Systems in Losartan Studies
In Vivo Animal Models
Animal models provide valuable platforms to study the effects of Losartan (B1675146) on various physiological and pathological processes.
Spontaneously Hypertensive Rats (SHRs) are a widely used genetic model that progressively develops myocardial hypertrophy and hypertension, making them suitable for studying the long-term effects of antihypertensive agents like Losartan. oup.com Studies in SHR have shown that chronic Losartan treatment can prevent the development of hypertension and left ventricular hypertrophy. oup.comahajournals.org For example, long-term oral treatment with Losartan in SHR beginning prenatally and continuing up to 20 weeks of age significantly attenuated the development of hypertension and prevented left ventricular hypertrophy. ahajournals.org Losartan treatment in SHR has also been shown to improve cardiac function and metabolism, increasing parameters like left ventricular pressure and coronary flow, while reducing the release of intracellular enzymes indicative of cardiac damage. ahajournals.org
Studies in SHR have also explored the effects of Losartan on vascular remodeling. Long-term administration of Losartan in juvenile SHR has been shown to decrease the wall thickness of the thoracic aorta and carotid artery, maintain the integrity of elastic fibers, and retard collagen deposition in the adventitia. mdpi.com Losartan treatment in SHR with adriamycin-induced nephropathy, a model for proteinuric nephropathy in the context of hypertension, reduced proteinuria and improved systemic and kidney antioxidant defense. plos.org
Losartan's effects on cognitive decline associated with hypertension and aging have also been investigated in SHR. Studies administering Losartan to middle-aged SHR demonstrated improvements in short-term recognition and spatial memory. mdpi.com This was associated with increased CREB expression and reduced amyloid-β1-42 levels and oxidative stress in the hippocampus. mdpi.com
Data from studies in SHR:
| Model | Key Finding | Reference |
| Spontaneously Hypertensive Rats (SHR) | Prevented hypertension and left ventricular hypertrophy. | oup.comahajournals.org |
| Spontaneously Hypertensive Rats (SHR) | Improved cardiac function and metabolism. | ahajournals.org |
| Juvenile Spontaneously Hypertensive Rats | Decreased aortic and carotid artery wall thickness, retarded collagen deposition. | mdpi.com |
| SHR with adriamycin-induced nephropathy | Reduced proteinuria, improved antioxidant defense. | plos.org |
| Middle-aged Spontaneously Hypertensive Rats | Improved short-term recognition and spatial memory. | mdpi.com |
Animal models of diabetic nephropathy (DN) are used to study the renal complications of diabetes and the potential therapeutic effects of Losartan. Streptozotocin (STZ)-induced diabetic mice and rats are commonly used models for type 1 diabetes and early DN, characterized by hyperglycemia and subsequent kidney damage. mdpi.cominnovareacademics.in The db/db mouse, particularly on the C57BLKS background, is a model for type 2 diabetes that develops features of DN, including albuminuria, mesangial matrix expansion, and glomerular hypertrophy. mdpi.cominnovareacademics.in
Studies using STZ-induced diabetic mice have shown that Losartan can prevent kidney injuries such as systemic oxidative stress, albuminuria, tubular injury, podocyte injury, and kidney fibrosis. nih.gov In db/db mice, Losartan administration has been reported to reduce blood pressure and albuminuria. gubra.dk While classical models like STZ and db/db mice may only exhibit early-stage DN lesions, models with genetic modifications, such as eNOS-deficient db/db mice, show more advanced features, including decreased GFR and glomerulosclerosis, providing a platform to study Losartan's effects on more severe disease. mdpi.com
Data from studies in Diabetic Nephropathy Models:
| Model | Key Finding | Reference |
| Streptozotocin (STZ)-induced diabetic mice | Prevented kidney injuries (oxidative stress, albuminuria, tubular injury, podocyte injury, fibrosis). | nih.gov |
| db/db mice | Reduced blood pressure and albuminuria. | gubra.dk |
| eNOS-deficient db/db mice | Used to study effects on more advanced DN features like decreased GFR and glomerulosclerosis. | mdpi.com |
Acute kidney injury (AKI) models, such as ischemia/reperfusion (I/R) and unilateral ureteral obstruction (UUO), are used to investigate the protective effects of Losartan against acute renal damage and the subsequent development of fibrosis. The I/R model in rats involves inducing a period of reduced blood flow to the kidney followed by reperfusion, mimicking conditions that can lead to AKI. karger.comresearchgate.net The UUO model involves ligating one ureter, leading to increased pressure and inflammation in the obstructed kidney, which progresses to renal fibrosis. revistanefrologia.comresearchgate.netspandidos-publications.com
Studies in rat I/R models have demonstrated that pretreatment with Losartan can protect against renal dysfunction and tissue injury, reducing inflammation and oxidative stress. karger.comresearchgate.net The protective effects appear to be dose-dependent, with higher doses showing greater renoprotection. karger.comresearchgate.net
In UUO models in rats and mice, Losartan treatment has been shown to attenuate renal interstitial fibrosis and tubular cell apoptosis. revistanefrologia.comresearchgate.netspandidos-publications.com Losartan can reduce collagen deposition and the expression of fibrosis-related genes in the obstructed kidney. revistanefrologia.comresearchgate.net Studies suggest that Losartan's beneficial effects in UUO models may involve modulating pathways like the TNF signal pathway and upregulating regulatory T cells (Tregs). revistanefrologia.comresearchgate.net
Data from studies in Acute Kidney Injury Models:
| Model | Key Finding | Reference |
| Ischemia/Reperfusion (I/R) in rats | Protected against renal dysfunction and tissue injury, reduced inflammation and oxidative stress. | karger.comresearchgate.net |
| Unilateral Ureteral Obstruction (UUO) | Attenuated renal interstitial fibrosis and tubular cell apoptosis, reduced collagen deposition. | revistanefrologia.comresearchgate.netspandidos-publications.com |
| UUO in rats | Inhibited TNF signal pathway. | revistanefrologia.com |
| UUO in mice | Ameliorated renal fibrosis by upregulating Tregs. | researchgate.net |
Beyond hypertension, Losartan's effects on various aspects of cardiovascular disease, particularly cardiac remodeling, have been investigated in animal models. Cardiac remodeling involves changes in the size, shape, and function of the heart in response to stress, such as hypertension or injury.
Studies in animal models of experimental hypertension have shown that Losartan can reduce or prevent cardiovascular hypertrophy and cardiac failure mediated by the activation of the renin-angiotensin system. nih.gov An animal model of heart fibrosis induced by long-term intensive exercise in Wistar rats demonstrated that Losartan treatment prevented the increase in fibrotic markers and collagen deposition in the heart, although it did not completely reverse heart hypertrophy. nih.govplos.orgresearchgate.net This suggests an antifibrotic effect of Losartan in the context of exercise-induced cardiac remodeling.
Losartan has also been studied in models of radiation-induced heart disease (RIHD), a condition that can lead to left ventricular hypertrophy and fibrosis. In a rat model of RIHD, Losartan treatment alleviated echocardiographic and histological signs of LV hypertrophy and fibrosis and reduced the overexpression of profibrotic markers. bohrium.com
Data from studies in Cardiovascular Disease Models:
| Model | Key Finding | Reference |
| Experimental hypertension models | Reduced or prevented cardiovascular hypertrophy and cardiac failure. | nih.gov |
| Exercise-induced heart fibrosis in rats | Prevented heart fibrosis and reduced fibrotic markers, did not completely reverse hypertrophy. | nih.govplos.orgresearchgate.net |
| Radiation-induced heart disease (RIHD) in rats | Alleviated LV hypertrophy and fibrosis, reduced profibrotic markers. | bohrium.com |
Preclinical research has explored the potential of Losartan as an adjunct therapy in various cancer models, focusing on its effects on the tumor microenvironment and drug delivery. Studies have investigated Losartan in animal models of ovarian, breast, pancreatic, and colorectal cancer.
Research in mouse models of ovarian cancer has shown that Losartan treatment can reduce extracellular matrix content and solid stress in tumors, leading to increased blood supply, oxygen levels, and improved delivery of chemotherapy agents like paclitaxel (B517696). ecancer.orgharvard.edunih.govresearchgate.net This normalization of the tumor stroma by Losartan enhanced the antitumor effect of chemotherapy and reduced ascites development in ovarian cancer models. ecancer.orgnih.govresearchgate.net
Similar effects on reducing stromal collagen and improving drug delivery have been observed in mouse models of breast and pancreatic cancer. ecancer.orgharvard.edunih.govoncotarget.com In breast cancer models, combining Losartan with metronomic cyclophosphamide (B585) treatment inhibited tumor growth and increased survival. oncotarget.com Studies also suggest Losartan may inhibit lung metastasis in colorectal cancer models by attenuating angiogenesis and inflammation. researchgate.net
Data from studies in Cancer Models:
| Model | Key Finding | Reference |
| Ovarian cancer mouse models | Reduced extracellular matrix and solid stress, increased blood supply and oxygen, improved chemotherapy delivery, reduced ascites. | ecancer.orgharvard.edunih.govresearchgate.net |
| Breast cancer mouse models | Reduced stromal collagen, improved drug delivery, enhanced efficacy of metronomic cyclophosphamide. | ecancer.orgnih.govoncotarget.com |
| Pancreatic cancer mouse models | Reduced stromal collagen, improved drug delivery. | ecancer.orgnih.gov |
| Colorectal cancer mouse models | Suggested inhibition of lung metastasis by attenuating angiogenesis and inflammation. | researchgate.net |
The potential neuroprotective effects of Losartan have been investigated in models of neurological injury, including spinal cord injury (SCI). SCI can lead to various complications, including autonomic dysreflexia, characterized by episodic hypertension.
Studies in rat models of SCI have explored the role of the angiotensin II system in autonomic dysreflexia and the effects of Losartan. Microinjection of Losartan into the nucleus tractus solitarii (NTS), a brainstem region involved in cardiovascular regulation, improved the exaggerated blood pressure response and impaired baroreflex sensitivity induced by colorectal distension in SCI rats. plos.org This suggests that the activation of the angiotensin II system in the NTS contributes to autonomic dysreflexia after SCI, and Losartan can blunt this effect. plos.org
Losartan has also been studied in models of peripheral nerve injury, which can lead to neuropathic pain. In a rat model of spinal nerve ligation (SNL), Losartan treatment attenuated the development of neuropathic thermal hyperalgesia and reduced the infiltration of macrophages in the dorsal root ganglia (DRG). nih.govcuni.cz While Losartan blocked hypersensitivity to thermal stimuli, it did not prevent mechanical allodynia in this model. nih.gov
Data from studies in Neurological Injury Models:
| Model | Key Finding | Reference |
| Spinal Cord Injury (SCI) in rats | Improved exaggerated blood pressure response and impaired baroreflex sensitivity in autonomic dysreflexia when microinjected into the NTS. | plos.org |
| Spinal nerve ligation (SNL) in rats | Attenuated neuropathic thermal hyperalgesia, reduced macrophage infiltration in DRG. | nih.govcuni.cz |
Sepsis Models
Preclinical research has explored the potential role of losartan in the context of sepsis. Studies using animal models, such as the cecal ligation and puncture (CLP) model in rats, have investigated the effects of losartan on sepsis-induced organ injury and dysfunction. In one study using a rat septic shock model induced by lipopolysaccharide (LPS), losartan was found to reduce elevated plasma concentrations of nitric oxide (NO), malondialdehyde (MDA), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α). nih.gov It also reversed the downregulation of IκB mRNA and protein expressions in the aorta, suggesting a potential mechanism involving the inhibition of the NF-κB pathway. nih.gov Another study utilizing the CLP model in rats evaluated the hepatoprotective role of losartan in sepsis-induced liver damage, assessing markers like serum ALT and AST levels. europeanreview.org Research has also indicated that both murine CLP and clinical sepsis decrease renal AT1R expression, and while angiotensin II prevented functional changes in kidney blood flow, creatinine (B1669602), and urine output in septic mice, AT1R blockade with losartan exacerbated them, independent of ischemia. nih.gov
In Vitro Cellular Systems
In vitro studies using various cell lines and primary cell cultures provide valuable insights into the direct cellular and molecular effects of losartan.
Vascular Smooth Muscle Cell Lines
Vascular smooth muscle cells (VSMCs) are critical in regulating blood pressure and vascular structure, and their proliferation and migration are implicated in cardiovascular diseases. In vitro studies using VSMC lines, such as the A7r5 cell line derived from rat aorta, have demonstrated that losartan inhibits angiotensin II-induced cell proliferation. scielo.br This effect is mediated by the blockade of AT1 receptors. scielo.br At higher concentrations (e.g., 100 µmol/L), losartan has been shown to reduce cell proliferation even in the absence of angiotensin II, suggesting a potential effect on basal AT1 receptor activation or other pathways. scielo.br Losartan has also been shown to inhibit VSMC proliferation through the activation of AMP-activated protein kinase (AMPK). nih.gov Studies have indicated that losartan dose- and time-dependently increases the phosphorylation of AMPK and its downstream target, acetyl-CoA carboxylase (ACC), in VSMCs. nih.gov Inhibition of AMPK activity reverses the anti-proliferative effect of losartan, suggesting that approximately 24% of the growth inhibition is due to AMPK activation, while about 15% is due to AT1 receptor blockade. nih.gov Losartan also influences the cell cycle in VSMCs, increasing the number of cells in the G0/G1 phase and decreasing those in the G2/M phase. nih.gov Furthermore, losartan has been shown to inhibit angiotensin II-induced epidermal growth factor receptor (EGFR) transactivation in VSMCs, a process mediated by HB-EGF and MMPs. researchgate.net Losartan can suppress EGFR phosphorylation upon angiotensin II stimulation. researchgate.net Studies have also investigated the impact of losartan on the secretion of matrix metalloproteinase-9 (MMP-9) and tissue inhibitor of metalloproteinase-1 (TIMP-1) in rat VSMCs. spandidos-publications.com Angiotensin II stimulates MMP-9 secretion but has no effect on TIMP-1, while losartan inhibits MMP-9 secretion and promotes TIMP-1 secretion in a concentration-dependent manner. spandidos-publications.com
Interactive Data Table: Losartan Effects on VSMC Proliferation (Example Data)
| Cell Line | Stimulus | Losartan Concentration | Effect on Proliferation | Key Mechanism |
| A7r5 | Angiotensin II | 1-100 µmol/L | Decreased | AT1 Receptor Blockade |
| VSMCs | Angiotensin II | Various | Inhibited | AMPK Activation, AT1R Blockade |
| VSMCs | Angiotensin II | Various | Suppressed | Inhibition of EGFR Transactivation |
| Rat VSMCs | Angiotensin II | Various | Inhibited MMP-9, Promoted TIMP-1 | Modulation of MMP/TIMP Balance |
Note: This is an example table structure. Actual data points would be extracted from specific studies.
Renal Mesangial and Tubular Epithelial Cell Lines
Studies on renal tubular epithelial cells, such as human proximal renal tubular epithelial cells (HK-2), have investigated the effects of losartan on processes like fibrosis and epithelial-mesenchymal transition (EMT). Losartan has been shown to inhibit the TNF signal pathway in HK-2 cells treated with TGF-β1, as well as the expression of fibrosis-related genes. nih.gov In glomerular endothelial cells, losartan inhibited the increased transcytosis of albumin observed under high glucose stimulation and reduced the expression of ANGPT2 and CAV1. revistanefrologia.com Losartan also markedly inhibited high glucose-induced EMT and the TGF-β1/Smad pathway in glomerular endothelial cells. frontiersin.org Research using HK-2 cells has also explored how losartan influences autophagic flux and mitophagy in tubules under high glucose conditions. nih.gov
Interactive Data Table: Losartan Effects on Renal Cells (Example Data)
| Cell Type | Stimulus/Condition | Losartan Effect | Key Findings |
| Human Mesangial Cells | Angiotensin II | Downregulation of binding sites | Differential regulation compared to losartan exposure |
| Human Mesangial Cells | Diabetic cond. | Attenuated H3K9/14Ac at gene promoters | Impact on epigenetic modifications |
| Adult Murine Mesangial Cells | Angiotensin II | Partially blocked hypertrophy | Inhibition of Ang II-induced cellular growth |
| HK-2 Cells | TGF-β1 | Inhibited TNF pathway, reduced fibrosis genes | Modulation of inflammatory and fibrotic pathways |
| Glomerular Endothelial Cells | High Glucose | Inhibited albumin transcytosis, reduced ANGPT2/CAV1 | Impact on glomerular barrier function |
| Glomerular Endothelial Cells | High Glucose | Inhibited EMT and TGF-β1/Smad pathway | Prevention of phenotypic changes and signaling activation |
| HK-2 Cells | High Glucose | Influenced autophagic flux and mitophagy | Effects on mitochondrial dynamics and degradation processes |
Note: This is an example table structure. Actual data points would be extracted from specific studies.
Cardiomyocyte and Fibroblast Cultures
In vitro studies using cultures of cardiomyocytes and fibroblasts have investigated the effects of losartan on cardiac hypertrophy, apoptosis, and fibrosis. Early studies showed that losartan inhibited angiotensin II-induced myocyte hypertrophy in neonatal and adult cardiomyocyte cultures. nih.govahajournals.org This inhibition occurred through the activation of AT1 receptors. ahajournals.org Losartan has also demonstrated anti-apoptotic effects on both cardiomyocytes and fibroblasts in vitro. nih.gov In cardiac fibroblasts, losartan has been shown to inhibit proliferation triggered by angiotensin II. nih.gov Furthermore, in adult mouse cardiac fibroblasts, angiotensin II suppressed the expression of RECK (a matrix metalloproteinase inhibitor), while inducing MMPs. nih.gov These effects were inhibited by losartan, suggesting its role in modulating the balance between matrix degradation and inhibition. nih.gov Studies using scleral fibroblasts have also shown that losartan can downregulate the expression of Ang II receptors (AT1R and AT2R) and collagen type I, which is relevant to conditions involving tissue fibrosis. mdpi.com
Interactive Data Table: Losartan Effects on Cardiac and Scleral Cells (Example Data)
| Cell Type | Stimulus/Condition | Losartan Effect | Key Findings |
| Neonatal/Adult Cardiomyocytes | Angiotensin II | Inhibited hypertrophy | Blockade of AT1 receptor-mediated growth |
| Cardiomyocytes | Various | Anti-apoptotic effects | Protection against programmed cell death |
| Cardiac Fibroblasts | Angiotensin II | Inhibited proliferation | Prevention of Ang II-induced fibroblast growth |
| Adult Mouse Cardiac Fibroblasts | Angiotensin II | Inhibited MMP induction, prevented RECK suppression | Modulation of extracellular matrix remodeling |
| Scleral Fibroblasts | Various | Downregulated Ang II receptors and collagen type I | Potential anti-fibrotic effects in ocular tissue |
Note: This is an example table structure. Actual data points would be extracted from specific studies.
Monocytic Cell Lines
Monocytic cell lines, such as THP-1 cells, are used to study the effects of compounds on monocyte migration and differentiation, processes involved in inflammation and immune responses. Losartan and its primary active metabolite, EXP-3174, have been shown to inhibit CCL2-stimulated migration of human monocytic cells (THP-1) in vitro. aai.orgnih.gov This inhibition can be significant, with studies reporting up to 90% reduction in migration compared to untreated cells. aai.orgnih.gov This effect appears to be independent of AT1 receptor activity and may involve non-competitive inhibition of CCL2-induced ERK1/2 activation. aai.orgnih.govresearchgate.net Losartan has also been shown to inhibit the migration of primary human peripheral blood mononuclear cells (PBMCs). aai.orgresearchgate.net Studies using canine and human osteosarcoma (OS) cell conditioned media have demonstrated that losartan can block OS-elicited monocyte recruitment in vitro. researchgate.netaacrjournals.orgaacrjournals.org
Interactive Data Table: Losartan Effects on Monocytic Cells (Example Data)
| Cell Type | Stimulus/Condition | Losartan/EXP-3174 Effect on Migration | Key Mechanism(s) Involved |
| THP-1 Cells | CCL2 | Significantly inhibited | AT1R-independent, inhibition of ERK1/2 activation |
| Primary Human PBMCs | CCL2 | Inhibited | Similar to THP-1 cells |
| THP-1 Cells | Osteosarcoma Conditioned Media | Significantly inhibited | Blocking OS-elicited monocyte recruitment |
| Primary Human PBMCs | Osteosarcoma Conditioned Media | Inhibited | Blocking OS-elicited monocyte recruitment |
Note: This is an example table structure. Actual data points would be extracted from specific studies.
Cancer Cell Lines
Preclinical research has also investigated the effects of losartan on various cancer cell lines, exploring its potential anti-tumor properties, often in combination with other therapies. In vitro studies have shown that losartan can suppress the proliferation of certain cancer cell lines. For example, losartan suppressed proliferation and induced apoptosis in angiotensin II-stimulated human hepatocellular carcinoma (HCC) cell lines (Huh-7, HLE, and JHH-6). nih.govresearchgate.net Losartan also attenuated the production of VEGF-A and interleukin-8 in HCC cells and directly inhibited VEGF-mediated endothelial cell growth. nih.gov The anti-proliferative effects of losartan on HCC cells were observed under angiotensin II stimulus but not without it, suggesting the involvement of the angiotensin II/AT1R axis. nih.gov
Studies on gastric cancer cell lines, such as MKN-45, have shown that losartan can reduce cell viability and proliferation in a concentration-dependent manner. accscience.comejmo.org Losartan treatment also led to a significant decrease in reactive oxygen species (ROS) production in MKN-45 cells. accscience.comejmo.org
In human lung cancer cell lines representing different epithelial-mesenchymal transition (EMT) phenotypes, losartan treatment increased E-cadherin and reduced vimentin, indicating an effect on EMT markers. bohrium.com Combination treatment with losartan and cisplatin (B142131) enhanced epithelial markers, reduced mesenchymal markers, and inhibited pro-mesenchymal signaling mediators, leading to reduced cell viability. bohrium.com
Losartan has also been investigated for its effects on prostate cancer cell lines. Studies have shown that losartan can reduce cell viability and exhibit a radiosensitizing effect on prostate cancer cells when combined with ionizing radiation. cellmolbiol.org However, it was noted that losartan did not show the same inhibitory effect on cell growth in human non-malignant fibroblast cells. cellmolbiol.org
Interactive Data Table: Losartan Effects on Cancer Cell Lines (Example Data)
| Cancer Type | Cell Lines Used | Stimulus/Condition | Losartan Effect | Key Findings |
| Hepatocellular Carcinoma | Huh-7, HLE, JHH-6 | Angiotensin II | Suppressed proliferation, induced apoptosis | Inhibition of Ang II/AT1R axis, reduced pro-angiogenic factors |
| Gastric Cancer | MKN-45 | Various | Reduced viability and proliferation, decreased ROS | Concentration-dependent effects, modulation of oxidative stress |
| Lung Cancer | Various (EMT phenotypes) | Various | Increased E-cadherin, reduced vimentin | Modulation of EMT markers |
| Lung Cancer | Various | With Cisplatin | Enhanced epithelial markers, reduced mesenchymal markers, reduced viability | Synergistic effect with chemotherapy |
| Prostate Cancer | DU-145 | Various, with Radiation | Reduced viability, radiosensitizing effect | Potential as an adjunct therapy, selective effect on cancer cells |
Note: This is an example table structure. Actual data points would be extracted from specific studies.
Advanced Mechanistic Probes
Advanced mechanistic probes, including radioligand binding assays and PET imaging agents, are indispensable tools in characterizing Losartan's interaction with its target receptors and visualizing receptor distribution in living systems.
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique used to quantify receptor density and determine the binding affinity of a compound to its target. In Losartan studies, these assays are extensively used to characterize its interaction with the AT1 receptor.
The principle involves incubating cell membranes or tissue preparations containing the AT1 receptor with a radiolabeled ligand that specifically binds to the receptor. Losartan or its active metabolite, EXP3174, is then added in varying concentrations to compete with the radiolabeled ligand for binding sites. The reduction in radioligand binding in the presence of Losartan provides information about its affinity (expressed as Ki or IC50) for the receptor.
Studies have utilized radiolabeled Angiotensin II analogs, such as 125I-[Sar1, Ile8]AngII or [3H]-Angiotensin II, to probe AT1 receptor binding. oncotarget.comoup.comguidetopharmacology.orgscispace.com These assays have demonstrated that Losartan competitively inhibits the binding of Angiotensin II to the AT1 receptor. oncotarget.comoup.com
Data from radioligand binding assays can be presented in terms of IC50 (the concentration of Losartan required to inhibit 50% of the radioligand binding) or pIC50 (-log10 of the IC50). The binding affinity can also be expressed as Ki, the inhibition constant, which is a measure of the dissociation constant of the inhibitor from the receptor.
Table 1 provides examples of binding affinity data for Losartan from radioligand binding assays.
| Radioligand | Receptor Source | Assay Type | Metric | Value (nM) | Reference |
| [125I]-Sar Ile-AII | Rabbit aorta AT1 receptor | Inhibition | IC50 | 40 | guidetopharmacology.org |
| [125I]-Sar Ile-AII | Rabbit aorta Angiotensin II receptor, type 1 | Displacement | IC50 | 40 | guidetopharmacology.org |
| 125I–AngII | Human AT-1 receptor (in vitro) | Inhibition | IC50 | 10.7 ± 2.2 | oup.com |
| [3H]-Angiotensin II | Cloned AT1 receptor (COS-7 cells) | Competition | pKi | 7.17 ± 0.07 | scispace.com |
| [18F]-FPyKYNE-losartan | Rat kidney AT1R | Binding | KD | 49.4 | researchgate.net |
These studies confirm Losartan's binding to the AT1 receptor and provide quantitative measures of its affinity. Losartan has been shown to bind selectively to the AT1 receptor and not to other hormone receptors or ion channels important in cardiovascular regulation. medsafe.govt.nz Its active metabolite, EXP3174, also exhibits potent AT1 receptor antagonism. aai.orgnih.gov
Radioligand binding assays are also used to assess AT1 receptor expression levels in different tissues and under various physiological or pathological conditions, providing insights into the role of the renin-angiotensin system in disease processes and the impact of Losartan treatment. nih.gov
PET Imaging Agents for Receptor Characterization
Positron Emission Tomography (PET) imaging with radiolabeled ligands allows for the non-invasive visualization and quantification of receptor distribution and occupancy in living subjects. This is particularly valuable for studying the AT1 receptor in preclinical animal models and potentially in humans.
Several radiolabeled compounds based on Losartan or other AT1 receptor antagonists have been developed as PET imaging agents to characterize AT1 receptor levels and distribution. These agents enable researchers to assess the density of AT1 receptors in various organs, such as the kidneys, heart, and brain, and to study how these levels change in disease states or in response to pharmacological interventions like Losartan treatment. researchgate.netacs.orgscholaris.caacs.orgsnmjournals.org
The development of these PET tracers involves labeling Losartan or a related compound with a positron-emitting isotope, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). Examples of such radiotracers include [¹¹C]methyl-losartan and [¹⁸F]fluoropyridine–losartan ([¹⁸F]FPyKYNE-losartan). researchgate.netacs.orgacs.orgsnmjournals.org
Studies using these PET agents have demonstrated specific binding to AT1 receptors in AT1R-rich tissues like the kidney cortex. researchgate.netacs.org They allow for the assessment of receptor occupancy by competing ligands, including Losartan itself or other AT1 blockers like candesartan (B1668252). researchgate.netacs.org This can help to understand the pharmacodynamics of Losartan in vivo.
Table 2 lists some radiolabeled PET imaging agents used in AT1 receptor characterization studies.
| Radiotracer | Isotope | Basis Compound | Application | Reference |
| [¹¹C]methyl-losartan | ¹¹C | Losartan | PET imaging of AT1 Receptor | acs.orgacs.org |
| [¹⁸F]FPyKYNE-losartan | ¹⁸F | Losartan | Imaging AT1 Receptors, particularly in kidney | researchgate.netacs.orgsnmjournals.org |
| [¹¹C]methyl-candesartan | ¹¹C | Candesartan | PET imaging of AT1Rs | scholaris.caacs.org |
| [¹⁸F]FV45 | ¹⁸F | Valsartan | Visualizing AT1 receptor distributions | acs.orgacs.org |
| α-[¹⁸F]irbesartan | ¹⁸F | Irbesartan (B333) | Binding specificity to renal cortex AT1R | acs.org |
| [¹⁸F]fluoropyridine–candesartan | ¹⁸F | Candesartan | PET imaging of renal AT1R | acs.org |
PET imaging studies with these tracers provide valuable information on the spatial distribution and temporal dynamics of AT1 receptors, contributing to a better understanding of the renin-angiotensin system's role in health and disease and the effects of AT1 receptor blockade by compounds like Losartan. researchgate.netacs.orgsnmjournals.org
Exploratory Therapeutic Applications and Target Identification
Renoprotective Mechanisms Beyond Hemodynamics
Losartan (B1675146) exhibits renoprotective effects that extend beyond its ability to lower blood pressure. These mechanisms involve the preservation of glomerular function, attenuation of fibrosis, modulation of uric acid metabolism, and impact on the renal dopaminergic system. consensus.appconsensus.appconsensus.appnih.gov
Preservation of Glomerular Basement Membrane Function
The glomerular basement membrane (GBM) is crucial for the kidney's filtration function, acting as a barrier based on size and charge selectivity. Disruption of this selectivity can lead to proteinuria. Studies have indicated that losartan plays a significant role in preserving the function of the GBM. consensus.appresearchgate.netnih.gov It has been shown to reduce proteinuria by maintaining the anionic charge sites on the GBM, which are essential for its proper function. consensus.appresearchgate.netnih.gov Research in a rat model of nephropathy demonstrated that losartan treatment resulted in significantly lower urinary protein levels and a greater number of GBM anionic sites compared to control groups, without apparent effects on hemodynamics in that specific model. researchgate.netnih.gov
Data from a study in a rat model of nephropathy:
| Group | Urinary Protein (Day 7) | Urinary Protein (Day 14) | GBM Anionic Sites (Day 7) | GBM Anionic Sites (Day 14) |
| Control | Higher | Higher | Fewer | Fewer |
| Losartan | Significantly Lower | Significantly Lower | More | More |
This suggests a direct protective effect of losartan on the GBM's charge selectivity. researchgate.netnih.gov
Attenuation of Renal Fibrosis
Renal fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is a common pathway to chronic kidney disease (CKD). Losartan has demonstrated antifibrotic effects in various experimental models. frontiersin.orgrevistanefrologia.comkrcp-ksn.orgtandfonline.comresearchgate.net A key mechanism involves the inhibition of the transforming growth factor (TGF)-β1/Smad signaling pathway, which is a crucial mediator of fibrosis and the endothelial-to-mesenchymal transition (EMT) of glomerular vascular endothelial cells, a process implicated in diabetic nephropathy. consensus.appfrontiersin.orgrevistanefrologia.comresearchgate.net Studies have shown that losartan treatment can significantly ameliorate renal fibrosis progression by suppressing EMT and inhibiting the TGF-β1/Smad pathway. frontiersin.orgrevistanefrologia.comresearchgate.net Furthermore, losartan has been found to modulate the tumor necrosis factor (TNF) signaling pathway, which is activated in renal fibrosis and can be inhibited by losartan, leading to reduced expression of fibrosis-related genes such as COL-1, α-SMA, and Vimentin. revistanefrologia.comrevistanefrologia.com Losartan may also promote the degradation of ECM by improving the balance of matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs), specifically by increasing the MMP-9/TIMP-1 ratio. tandfonline.com
Research findings on losartan's impact on renal fibrosis markers:
| Marker | Effect of Losartan Treatment (vs. Control/Model) | Relevant Pathway/Mechanism |
| Renal Fibrosis | Attenuated | Inhibition of EMT, TGF-β1/Smad pathway, TNF pathway |
| TGF-β1 | Reduced Expression | Inhibition of signaling pathway |
| α-SMA | Inhibited Expression | Reduction of myofibroblast markers |
| Vimentin | Inhibited Expression | Reduction of mesenchymal markers |
| COL-1 | Inhibited Expression | Reduction of collagen deposition |
| MMP-9/TIMP-1 Ratio | Increased | Promotion of ECM degradation |
| TNF-α | Inhibited Expression | Modulation of inflammatory/fibrotic pathway |
| NF-κB | Inhibited Expression | Modulation of inflammatory/fibrotic pathway |
| IL-6 | Inhibited Expression | Modulation of inflammatory/fibrotic pathway |
These findings highlight the multifaceted mechanisms by which losartan counteracts renal fibrotic processes. frontiersin.orgrevistanefrologia.comtandfonline.comresearchgate.netrevistanefrologia.com
Modulation of Uric Acid Metabolism (Uricosuric Effect via URAT1)
Losartan possesses a unique uricosuric effect, distinguishing it from other angiotensin II receptor blockers (ARBs). ahajournals.orgbmj.commedscidiscovery.comnih.gov This effect is primarily mediated through the inhibition of the human urate transporter 1 (URAT1) in the proximal renal tubules. ahajournals.orgbmj.commedscidiscovery.comtandfonline.comresearchgate.net By inhibiting URAT1, losartan decreases the net reabsorption of urate, leading to increased uric acid excretion and consequently lower serum uric acid (SUA) levels. ahajournals.orgbmj.commedscidiscovery.com This urate-lowering property appears to contribute to losartan's renoprotective effects. consensus.appahajournals.orgconsensus.app Studies have estimated that the effect on SUA contributes significantly to losartan's renoprotective and cardiovascular protective effects. ahajournals.org The uricosuric action of losartan is a direct effect of the parent compound and not its active metabolite, EXP-3174. tandfonline.com Genetic polymorphisms in the URAT1 gene have been shown to influence the magnitude of losartan's uricosuric action in hypertensive patients with hyperuricemia. tandfonline.com
Data on the association between losartan, SUA reduction, and renal outcomes:
| Study/Analysis | Association | Estimated Contribution of SUA Reduction to Renoprotection |
| Post hoc analysis of the RENAAL trial ahajournals.orgconsensus.app | Reductions in SUA during losartan therapy associated with decreased risk of renal events. | Approximately 22% ahajournals.org |
| Losartan Intervention for Endpoint Reduction in Hypertension Trial (subanalysis) ahajournals.org | Effect on uric acid relevant for cardiovascular outcomes. | Approximately 29% ahajournals.org |
Impact on Renal Dopaminergic System Balance
The renal dopaminergic system (RDS) and the renin-angiotensin system (RAS) are two key systems that counterbalance each other in regulating renal sodium management and inflammation. consensus.appconsensus.appconicet.gov.ar An imbalance between these systems, often seen in conditions like insulin (B600854) resistance induced by fructose (B13574) overload, can lead to renal damage. consensus.appconicet.gov.ar Losartan helps prevent this imbalance. consensus.appconsensus.appconicet.gov.ar It mitigates the effects of increased renal angiotensin II levels and reduced urinary dopamine (B1211576) excretion, which characterize this imbalance. consensus.appconicet.gov.ar Losartan's ability to prevent the imbalance between the RAS and RDS contributes to its protection against renal damage. consensus.appconsensus.appconicet.gov.ar Furthermore, studies suggest that losartan might exert some of its antihypertensive effects by enhancing dopamine D1 receptor (D1R) signaling, in addition to inhibiting AT1R signaling. nih.gov This is supported by findings that losartan can strengthen the interaction between AT1R and D1R and increase D1R expression on the plasma membrane in vitro. nih.gov
Key interactions and effects of losartan on the renal dopaminergic system:
| System/Receptor | Interaction/Effect of Losartan | Outcome |
| RAS/Ang II | Inhibition (primary mechanism) | Reduced vasoconstriction, aldosterone (B195564) secretion |
| RDS/Dopamine | Helps prevent imbalance with RAS; potentially enhances D1R signaling | Improved sodium management, reduced inflammation |
| AT1R | Antagonism | Blocks Ang II effects |
| D1R | Potential allosteric stimulation via interaction with losartan-bound AT1R; increased expression | Enhanced signaling, potential contribution to antihypertensive effect |
This interplay between losartan, the RAS, and the RDS highlights a complex mechanism contributing to renal protection. consensus.appconsensus.appconicet.gov.arnih.gov
Cardioprotective Strategies
Losartan also demonstrates cardioprotective properties, including mechanisms related to myocardial preconditioning. consensus.appahajournals.orgnih.gov
Mechanisms of Myocardial Preconditioning
Ischemic preconditioning (PC) is a phenomenon where brief periods of ischemia protect the heart from subsequent, more prolonged ischemic insults. Losartan has been shown to mimic some of these preconditioning effects. consensus.appahajournals.orgnih.gov Its cardioprotective effects involve both bradykinin-dependent and bradykinin-independent mechanisms. consensus.appahajournals.orgnih.gov Losartan, by blocking AT1 receptors, can lead to increased levels of bradykinin (B550075), which is known to play a role in myocardial preservation during ischemia/reperfusion. ahajournals.orgnih.gov The antiapoptotic effect of losartan appears to be significantly mediated by bradykinin B2 receptor activation. ahajournals.orgnih.gov Studies in isolated rat hearts have shown that losartan can reduce infarct size, improve post-ischemic ventricular recovery, and decrease cardiomyocyte apoptosis. ahajournals.orgnih.gov While the infarct size-lowering ability was partially blocked by a bradykinin B2 receptor antagonist (HOE 140), the antiapoptotic function was completely inhibited, suggesting a strong dependence on bradykinin signaling for the anti-apoptotic effect. ahajournals.orgnih.gov Losartan's ability to modulate bradykinin release contributes to its protective effects against ischemia-reperfusion injury. ahajournals.orgnih.gov
Observed effects of losartan in myocardial preconditioning models:
| Outcome | Effect of Losartan Treatment (vs. Control) | Dependence on Bradykinin B2 Receptor (with HOE 140) |
| Infarct Size | Reduced | Partially blocked |
| Post-ischemic Ventricular Recovery | Improved | Partially blocked |
| Cardiomyocyte Apoptosis | Decreased | Completely blocked |
| Bradykinin Release | Increased | Blocked |
These findings underscore the involvement of bradykinin in mediating some of the cardioprotective benefits of losartan, particularly its anti-apoptotic effects. ahajournals.orgnih.gov
Reduction of Infarct Size
Studies have investigated the potential of losartan to reduce myocardial infarct size following ischemic events. Research in isolated perfused rat hearts subjected to ischemia/reperfusion demonstrated that losartan treatment reduced infarct size and improved ventricular function. ahajournals.org This cardioprotective effect was observed to be partially blocked by a bradykinin B2 receptor blocker, suggesting both bradykinin-dependent and independent mechanisms may be involved. ahajournals.org
Another study in rats with myocardial infarction induced by left coronary ligation showed that early and chronic therapy with losartan significantly reduced infarct size. nih.gov This suggests that the AT1 receptor pathway may play a role in limiting the extension of the infarcted area after coronary occlusion. nih.gov Furthermore, the duration of pretreatment with losartan appears to influence its effect on infarct size. In spontaneously hypertensive rats, four weeks of pretreatment with losartan significantly reduced myocardial infarct size compared to shorter durations (one day or one week). nih.govoup.com
Data on Infarct Size Reduction by Losartan in Spontaneously Hypertensive Rats:
| Treatment Group | Infarct Size (% of Area at Risk) |
| Control | 41.5 ± 5.2 |
| Losartan (2 mg/kg) | 11.2 ± 5.8 |
| Losartan (5 mg/kg) | 8.5 ± 2.7 |
| Losartan (10 mg/kg) | 13.7 ± 1.6 |
*Data derived from a study in spontaneously hypertensive rats undergoing coronary artery occlusion and reperfusion. oup.com
Anti-Apoptotic Effects on Cardiac Cells
Losartan has also demonstrated anti-apoptotic effects on cardiac cells. In the isolated perfused rat heart model of ischemia/reperfusion, losartan significantly decreased apoptotic cell death in the ischemic reperfused myocardium. ahajournals.org This reduction in apoptosis was completely blocked by a bradykinin B2 receptor blocker, indicating that the anti-apoptotic effect in this context was dependent on bradykinin B2 receptor activation. ahajournals.org Losartan was also shown to increase bradykinin formation, which was blocked by the bradykinin B2 receptor antagonist. ahajournals.org
In an Adriamycin-induced cardiomyopathy rat model, losartan administration led to a significant decrease in myocyte apoptosis. jchestsurg.orgbohrium.com This reduction was associated with a decrease in the expression of pro-apoptotic proteins such as Bax and caspase-3, and an increase in the expression of the anti-apoptotic protein Bcl-2. jchestsurg.orgbohrium.com
In patients with essential hypertension, treatment with losartan diminished both cardiomyocyte and noncardiomyocyte apoptosis. ahajournals.org This effect was observed in a significant percentage of patients receiving losartan, suggesting an ability to inhibit cardiac apoptosis independent of its antihypertensive efficacy. ahajournals.org Losartan treatment also impacted apoptosis regulatory proteins, decreasing Bax-α protein levels and increasing Bcl-2 protein levels, resulting in a reduced Bax-α:Bcl-2 ratio. ahajournals.org
Oncological Research Initiatives
Research has explored the potential role of losartan in oncological settings, investigating its impact on the tumor microenvironment and its direct effects on cancer cells.
Impact on Tumor Extracellular Matrix and Solid Stress
Solid tumors often exhibit a dense extracellular matrix (ECM) and high solid stress, which can compress blood vessels, reducing blood flow, oxygen levels, and drug delivery to the tumor. pnas.orgecancer.orgirispublishers.comnih.govharvard.edu Studies have shown that losartan can impact the tumor ECM and reduce solid stress. In ovarian cancer models, losartan treatment reduced extracellular matrix content and solid stress, leading to increased blood supply, oxygen levels, and drug delivery. pnas.orgecancer.orgharvard.edu This reduction in matrix content included a decrease in collagen and hyaluronan levels and fibrogenic fibroblast levels. irispublishers.com Losartan can reduce stromal collagen and hyaluronan production, which is associated with decreased expression of profibrotic signals like TGF-β1. nih.gov By decompressing tumor blood vessels, losartan improves drug penetration into the tumor parenchyma. thno.org
Antiproliferative and Pro-apoptotic Effects in Cancer Cells
Losartan has demonstrated antiproliferative and pro-apoptotic effects in various cancer cell lines. In human pancreatic cancer cells, losartan dose-dependently decreased cell survival and increased preG1 accumulation. capes.gov.brnih.gov It also influenced the expression of proteins involved in apoptosis, increasing p53, p21, p27, and Bax, while reducing Bcl-2 and Bcl-xl expression. capes.gov.brnih.gov Losartan stimulated pro-apoptotic signaling pathways regardless of the p53 mutation status in these cells. capes.gov.brnih.gov
In colorectal cancer (CRC) cells, losartan inhibited cell proliferation and induced cellular apoptosis. nih.govresearchgate.net This was associated with the regulation of the PI3K/AKT signaling pathway, with losartan down-regulating the expression of PI3K, AKT, and cyclin D1. nih.govresearchgate.net Losartan also increased the expression of Bax and p53 mRNA in CRC tissues. nih.govresearchgate.net In human hepatocellular carcinoma (HCC) cell lines, losartan suppressed proliferation by inducing G1 arrest and caused apoptosis, indicated by the cleavage of caspase-3, particularly under angiotensin II stimulation. mdpi.com
Synergistic Effects with Chemotherapy Agents
Losartan has shown potential for synergistic effects when combined with chemotherapy agents. By normalizing the tumor microenvironment and improving drug delivery, losartan can enhance the efficacy of chemotherapy. pnas.orgecancer.orgharvard.eduresearchgate.net In ovarian cancer models, adding losartan to treatment with paclitaxel (B517696) enhanced the antitumor effect. pnas.orgecancer.orgharvard.edu Mathematical models also predict that combining losartan with cancer therapies could improve outcomes. ecancer.orgharvard.eduthno.org
In a murine model of non-small cell lung cancer, combination treatment with losartan and cisplatin (B142131) enhanced epithelial markers, reduced mesenchymal markers, inhibited pro-mesenchymal signaling mediators, and reduced cell viability more than either drug alone. bohrium.com This synergistic effect was observed both in vitro and in vivo, with combined treatment reducing tumor volume and weight. bohrium.com Retrospective studies and phase II trials have also suggested potential clinical benefits of combining losartan with chemotherapy in pancreatic cancer. thno.orgresearchgate.nettandfonline.com Losartan has also been found to enhance the efficacy of chemotherapy against acute myeloid leukemia in mice while preventing associated cardiotoxicity. beckershospitalreview.com
Antimetastatic Activities
Research indicates that losartan may possess antimetastatic activities. Studies in experimental metastasis models have shown that losartan treatment significantly reduced the metastatic burden in mice. nih.govaai.orgaacrjournals.orgresearchgate.net This effect was associated with a significant decrease in the recruitment of CD11b+/Ly6C+ monocytes in the lungs. nih.govaai.orgaacrjournals.orgresearchgate.net Losartan and its primary metabolite were found to potently inhibit monocyte recruitment by noncompetitive inhibition of CCL2-induced ERK1/2 activation, independent of AT1R activity. nih.govaai.org This suggests that losartan can exert antimetastatic activity by inhibiting CCR2 signaling and suppressing monocyte recruitment. nih.govaai.orgaacrjournals.orgresearchgate.net Losartan has also been reported to inhibit lung metastasis in colorectal cancer by attenuating angiogenesis and inflammation. nih.govresearchgate.netresearchgate.net
Cozaar is a brand name for the chemical compound Losartan. This article focuses on exploratory therapeutic applications and target identification of Losartan, specifically in neurological and immunomodulatory studies, and other emerging research areas like atherosclerosis progression.
Molecular Basis of Drug Drug and Drug Substance Interactions
Cytochrome P450 Enzyme-Mediated Interactions
The activity of CYP2C9 and CYP3A4 can be either increased (induced) or decreased (inhibited) by other drugs, leading to significant changes in losartan (B1675146) metabolism.
CYP Inhibition: Co-administration of losartan with inhibitors of CYP2C9 or CYP3A4 can decrease the rate of its conversion to the active metabolite E-3174. Potent CYP2C9 inhibitors like fluconazole (B54011) have been shown to significantly decrease the formation of E-3174. researchgate.netmdpi.com In vitro studies using human liver microsomes demonstrated that sulfaphenazole (B1682705), a specific CYP2C9 inhibitor, blocked the formation of E-3174, particularly at lower losartan concentrations. researchgate.net Conversely, inhibitors of CYP3A4, such as ketoconazole (B1673606), have a less pronounced effect, suggesting CYP2C9 plays the dominant role in this metabolic pathway at therapeutic concentrations. clinpgx.orgresearchgate.net Fluvastatin is another specific CYP2C9 inhibitor that has been studied for its effect on losartan pharmacokinetics. nih.gov
CYP Induction: Conversely, drugs that induce CYP isoenzymes can accelerate the metabolism of losartan. Rifampin, a well-known inducer of multiple CYP enzymes including CYP2C9 and CYP3A4, has been shown to decrease the plasma concentrations of both losartan and its active metabolite E-3174. nih.govfda.gov Other potential inducers include phenobarbital (B1680315) and carbamazepine. nih.gov
The table below summarizes the effects of various drugs on the primary enzymes that metabolize losartan.
| Interacting Drug | Primary Enzyme Affected | Mechanism of Interaction | Potential Impact on Losartan Metabolism |
| Fluconazole | CYP2C9 | Inhibition | Decreased conversion to active metabolite E-3174 |
| Sulfaphenazole | CYP2C9 | Inhibition | Decreased conversion to active metabolite E-3174 |
| Fluvastatin | CYP2C9 | Inhibition | Decreased conversion to active metabolite E-3174 |
| Ketoconazole | CYP3A4 | Inhibition | Minor impact on conversion to E-3174 |
| Rifampin | CYP2C9, CYP3A4 | Induction | Increased metabolism, decreased plasma levels |
| Phenobarbital | CYP2C9 | Induction | Potential for increased metabolism |
The modulation of CYP2C9 and CYP3A4 activity directly affects the plasma concentrations of losartan and E-3174. Inhibition of CYP2C9 leads to higher plasma levels of the parent drug, losartan, and concurrently lower levels of the more potent active metabolite, E-3174. nih.gov This shift in the ratio of parent drug to active metabolite can potentially alter the therapeutic response.
Genetic polymorphisms in the CYP2C9 gene also play a critical role. Individuals with variant alleles, such as CYP2C92 and CYP2C93, exhibit reduced enzyme activity. nih.govnih.gov This genetic variation leads to decreased metabolism of losartan, resulting in higher exposure to the parent drug and lower concentrations of E-3174, mirroring the effect of a CYP2C9 inhibiting drug. nih.govmdpi.com Studies have shown that individuals with the CYP2C9*3 allele have a markedly diminished capacity to metabolize losartan. nih.govmdpi.com This can lead to a reduced hypotensive effect, as the formation of the highly active E-3174 is impaired. nih.gov
Drug Transporter Interactions
The pharmacokinetics of losartan are also influenced by drug transporters, which are membrane proteins that control the influx and efflux of substances across cellular barriers.
P-glycoprotein (P-gp), also known as ATP-binding cassette subfamily B member 1 (ABCB1), is an efflux transporter found in various tissues, including the intestines, liver, and kidneys. mdpi.com Losartan has been identified as a substrate of P-gp. nih.govkarger.com This interaction can affect its oral bioavailability. The P-gp transporter in the intestinal epithelium can actively pump losartan back into the intestinal lumen, thereby reducing its net absorption into the bloodstream. nih.gov
Inhibitors of P-gp could therefore increase the absorption and plasma concentration of losartan. For instance, certain herbal supplements, such as Shengmai injection, are thought to inhibit P-gp and BCRP (Breast Cancer Resistance Protein), leading to increased plasma concentration and bioavailability of losartan. consensus.appconsensus.app This suggests that co-administration of P-gp inhibitors could potentially enhance the systemic exposure to losartan.
Interactions with Other Pharmacological Agents at the Receptor Level
Losartan exerts its therapeutic effect by selectively and competitively blocking the angiotensin II type 1 (AT1) receptor. nih.gov Its active metabolite, E-3174, is a non-competitive antagonist of the same receptor and is 10 to 40 times more potent than losartan itself. researchgate.netclinpgx.orgnih.gov
Interactions at the receptor level primarily involve other agents that modulate the renin-angiotensin system (RAS). Co-administration of losartan with other RAS inhibitors, such as angiotensin-converting enzyme (ACE) inhibitors (e.g., lisinopril) or direct renin inhibitors (e.g., aliskiren), is generally not recommended. goodrx.comdrugs.com While these drugs target different components of the RAS, their combined use can lead to an increased risk of adverse effects like hypotension, hyperkalemia, and renal impairment without providing significant additional therapeutic benefit. goodrx.comdrugs.com This interaction is pharmacodynamic in nature, resulting from a more complete blockade of the renin-angiotensin system at multiple levels, rather than a direct molecular competition at the AT1 receptor itself.
Herb-Drug Interaction Mechanisms
The concurrent use of herbal products with Cozaar (losartan) can lead to clinically significant interactions, primarily through the modulation of drug-metabolizing enzymes. wjpls.orgnih.gov Losartan is metabolized in the liver mainly by cytochrome P450 (CYP) enzymes, specifically CYP2C9 and CYP3A4. consensus.appnih.gov These enzymes convert losartan to its more potent, active metabolite, EXP3174 (losartan carboxylic acid). nih.govnih.gov Many herbal compounds can inhibit or induce the activity of these CYP enzymes, thereby altering the pharmacokinetics of losartan and its metabolite. nih.govinformahealthcare.com
Inhibition of CYP2C9 and/or CYP3A4 by herbal constituents can lead to a decrease in the metabolism of losartan. nih.gov This results in an increased plasma concentration of the parent drug (losartan) and a corresponding decrease in the plasma concentration of the active metabolite (EXP3174). nih.govresearchgate.net This altered pharmacokinetic profile can enhance the antihypertensive effect of the drug, but may also increase the risk of adverse effects. consensus.appnih.gov
Several specific herbs have been studied for their interaction with losartan at a molecular level:
Berberine (B55584): Research in rats has shown that berberine significantly increases the plasma concentration of losartan while decreasing that of EXP3174. nih.govresearchgate.net This is attributed to the inhibition of CYP3A4 and CYP2C9. nih.gov Human studies have also confirmed berberine's inhibitory effects on these enzymes. nih.govresearchgate.net
Ginkgo biloba: In rat liver microsomes, Ginkgo biloba was found to inhibit the metabolism of losartan, leading to increased systemic exposure to the parent drug and decreased exposure to EXP3174. nih.gov
Nigella sativa (Black Cumin): Co-administration with Nigella sativa in rats enhanced the antihypertensive effect of losartan. nih.gov This was accompanied by an increase in the plasma concentration of losartan, likely due to the herb's inhibitory effect on CYP3A4 and CYP2C9 activity. nih.gov
Curcuma longa (Turmeric) and Lepidium sativum (Garden Cress): Both herbs have been shown to potentiate the blood pressure-lowering effects of losartan in hypertensive rats. consensus.appnih.gov This pharmacodynamic change is associated with an increase in the plasma concentration of losartan, suggesting an interaction with its metabolic pathway. nih.gov
Shengmai Injection (SMI): This traditional Chinese medicine has been shown to enhance the antihypertensive efficacy of losartan by increasing its plasma concentration and bioavailability, which is likely mediated through the inhibition of CYP3A4 and drug transporters like P-glycoprotein (P-gp). consensus.appconsensus.appfrontiersin.org
Milk Thistle (Silybum marianum): There is potential for milk thistle to reduce the metabolism of losartan, an effect that may be dependent on an individual's CYP2C9 genotype. aafp.org
Conversely, some herbs have been found to have minimal impact on losartan's pharmacokinetics. For instance, animal studies indicated that red ginseng did not significantly affect the pharmacokinetics of losartan or its active metabolite EXP-3174. nih.gov
| Herb | Interacting Compound(s) | Molecular Mechanism | Pharmacokinetic Effect | Reference |
|---|---|---|---|---|
| Berberine | Berberine | Inhibition of CYP3A4 and CYP2C9 | Increased plasma concentration of losartan; decreased concentration of EXP3174. | nih.govresearchgate.net |
| Ginkgo biloba | Not specified | Inhibition of losartan metabolism | Increased systemic exposure of losartan; decreased systemic exposure of EXP3174. | nih.gov |
| Nigella sativa (Black Cumin) | Not specified | Inhibition of CYP3A4 and CYP2C9 | Increased plasma concentration of losartan. | nih.gov |
| Shengmai Injection (SMI) | Mixture | Inhibition of CYP3A4 and P-glycoprotein (P-gp) | Increased plasma concentration and bioavailability of losartan. | consensus.appconsensus.app |
| Curcuma longa (Turmeric) | Curcuminoids | Inhibition of metabolic enzymes (presumed) | Increased plasma concentration of losartan. | consensus.appnih.gov |
| Lepidium sativum (Garden Cress) | Not specified | Inhibition of metabolic enzymes (presumed) | Significant increase in plasma concentration of losartan. | consensus.appnih.gov |
| Milk Thistle (Silybum marianum) | Silymarin | Inhibition of CYP2C9 (genotype-dependent) | Potential for reduced losartan metabolism. | aafp.org |
| Red Ginseng (Panax ginseng) | Ginsenosides | Minimal impact on CYP enzymes | No significant change in pharmacokinetics of losartan or EXP-3174 in rats. | nih.gov |
Advanced Mechanistic and Genetic Studies
Elucidation of Epigenetic Modulation by Losartan (B1675146)
Epigenetic mechanisms, including histone modifications and DNA methylation, play a crucial role in regulating gene transcription without altering the underlying DNA sequence. researchgate.netmdpi.com Studies have investigated how losartan treatment can influence these epigenetic marks. researchgate.netnih.gov
Effects on Histone Modifications (e.g., Acetylation, Methylation)
Regulation of DNA Methylation
Losartan's influence on DNA methylation has also been explored. In cultured AC16 cardiomyocytes, angiotensin II was shown to promote DNA methylation of the MIR150HG gene, leading to reduced expression of miR-150-5p microRNA, which in turn enhanced AT1R expression. researchgate.net
Furthermore, a study in high-fat-fed spontaneously hypertensive rats demonstrated that prehypertensive treatment with losartan was able to reverse the increased expression and promoter hypomethylation of the AT1aR gene in adipose tissue. spandidos-publications.comnih.govmdpi.com This suggests that epigenetic regulation of AT1aR expression through DNA methylation may contribute to the long-term beneficial effects observed with early losartan treatment. spandidos-publications.comnih.gov
Influence on RNA Polymerase II Recruitment
Studies in cardiac fibroblasts have also demonstrated an interaction between Gβγ dimers and RNA Polymerase II following activation of the angiotensin type I receptor, which directly regulates the transcription of fibrotic genes. biorxiv.orgresearchgate.net Pretreatment with losartan prior to angiotensin II treatment completely blocked this agonist-induced interaction, indicating that the AT1R is responsible for mediating this interaction and influencing Pol II recruitment. biorxiv.orgresearchgate.net
Gene Expression Profiling in Response to Losartan
Transcriptomic and proteomic analyses have been employed to comprehensively understand the changes in gene and protein expression induced by losartan treatment. portlandpress.comnih.gov
Transcriptomic Analysis (e.g., mRNA Deep Sequencing)
Transcriptome analysis using next-generation deep sequencing has revealed that losartan treatment can significantly alter gene expression profiles in various conditions. portlandpress.complos.org In a murine model of diabetes, a next-generation sequencing-based transcriptome analysis identified over 1400 genes that were significantly differentially expressed after losartan treatment. portlandpress.com These genes were found to be involved in multiple biological processes, including endoplasmic reticulum stress and heat shock protein-related signaling. portlandpress.com
In a rat model of ischemic acute kidney injury (AKI), transcriptomic comparison using deep sequencing technology showed that losartan treatment caused significant alterations in the gene expression profile. portlandpress.com A total of 422 genes were differentially expressed between the sham and AKI groups, and losartan treatment influenced the expression of a large number of these genes, mediating its anti-AKI effects. portlandpress.com
Studies using human urine-derived podocytes have also utilized transcriptome analysis to unveil gene regulatory networks influenced by losartan. ucl.ac.uknih.govmdpi.com Transcriptome analysis revealed 94 genes induced by losartan alone, associated with processes like vascular smooth muscle contraction and ECM-receptor interaction. ucl.ac.uknih.gov Co-stimulation with losartan and angiotensin II induced the exclusive expression of 106 genes related to processes such as DNA methylation or demethylation, cell differentiation, and extracellular matrix organization. ucl.ac.uknih.gov
Losartan treatment has been shown to restore the mRNA expression profile of tumors grown in the absence of host SPARC to levels similar to those observed in untreated wild-type mice, abrogating TGFβ-induced gene expression. plos.org In cigarette smokers, losartan treatment significantly reduced mRNA expression levels of MUC5AC, TGF-β1, and MMP-9 in the upper airways. ersnet.org
Proteomic Changes Induced by Losartan
Proteomic studies have also provided insights into the effects of losartan at the protein level. Research investigating the effects of aging and losartan on the mitochondrial proteome in mice found that losartan treatment in aged mice upregulated proteins involved in the TCA cycle and beta-oxidation, while downregulating chaperone and muscle contraction proteins. nih.gov This trend opposed the effects of aging, suggesting that losartan may have regulatory effects on the mitochondrial proteome. nih.gov However, these effects were not observed in very old mice, indicating that advanced age might prevent these regulatory effects. nih.gov
In models of myocardial infarction, losartan has been shown to modulate profibrotic changes in mitral valve leaflets, reducing leaflet thickness and the expression of TGF-β and downstream signaling proteins like phosphorylated extracellular-signal–regulated kinase. jacc.org Losartan also markedly reduced cell populations associated with fibrosis and cellular proliferation in post-MI valves. jacc.org
While transcriptomic analysis identifies changes in mRNA levels, proteomic analysis provides a direct measure of protein abundance, offering a complementary view of the molecular changes induced by losartan.
Genetic Influences on Losartan Response
Genetic factors can contribute significantly to variations in blood pressure and influence the response to antihypertensive drugs like losartan frontiersin.orgresearchgate.net. The efficacy of losartan can vary among individuals due to genetic variations in drug-metabolizing enzymes or drug-binding substrates umt.edu.pkresearchgate.net. Studies have investigated the association between polymorphisms in genes related to the renin-angiotensin system (RAS) and the blood pressure-lowering effect of losartan pharmgkb.orggeneticsmr.org. For instance, a mutation in the renin gene and the angiotensin-converting enzyme genotype have been suggested as potential determinants of losartan response geneticsmr.org. Polymorphisms in the angiotensin II type 1 receptor gene (AGTR1), specifically the rs5186 variant, have also been linked to differences in humoral and renal hemodynamic responses to losartan pharmgkb.org. Patients with the CC genotype of rs5186 may exhibit better responses compared to those with the AA genotype pharmgkb.org. Another genetic variant, rs10737062 in the CAMK1D gene, has been associated with the blood pressure decrease observed with losartan treatment, where individuals with the AG or GG genotypes showed a greater reduction in systolic blood pressure compared to those with the AA genotype pharmgkb.org. Furthermore, a polymorphism in the apelin gene (-1860T>C) has been found to affect the blood pressure response to losartan in older Chinese women, with the TT genotype showing a greater reduction in systolic blood pressure than the CC and CT genotypes geneticsmr.org.
Role of CYP Gene Polymorphisms in Metabolism
The metabolism of losartan to its active metabolite E-3174 is primarily catalyzed by the CYP2C9 enzyme, with a contribution from CYP3A4 mims.commims.comfrontiersin.orgdrugbank.com. CYP2C9 is a highly polymorphic enzyme, and numerous single nucleotide polymorphisms (SNPs) in the CYP2C9 gene can alter its activity, leading to interindividual variability in drug metabolism dergipark.org.trumt.edu.pkfrontiersin.orgnih.govfrontiersin.orgmdpi.comajms.iq. The most extensively studied variant alleles are CYP2C92 and CYP2C93 dergipark.org.trnih.govfrontiersin.orgmdpi.comnih.gov.
These variant alleles, particularly CYP2C93, are associated with decreased CYP2C9 enzyme activity, resulting in reduced oxidation of losartan to E-3174 dergipark.org.trnih.govnih.govpharmgkb.org. Studies using human liver microsomes have shown that the rate of E-3174 formation is significantly lower and the intrinsic clearance of losartan is reduced in carriers of at least one CYP2C92 or CYP2C93 variant allele compared to individuals homozygous for the wild-type CYP2C91 allele nih.gov.
The impact of CYP2C9 polymorphisms on losartan pharmacokinetics has been investigated in several studies. Carriers of the CYP2C92 or CYP2C93 alleles typically exhibit a higher area under the concentration-time curve (AUC) for losartan and a lower AUC for E-3174 compared to those with the CYP2C91/CYP2C91 genotype nih.govmdpi.com. While the maximum plasma concentration (Cmax) of losartan may not show a significant difference, the Cmax of E-3174 is generally lower in carriers of these variants nih.gov. Additionally, the half-lives of both losartan and E-3174 may be longer in individuals with CYP2C92 or CYP2C93 alleles nih.gov.
These pharmacokinetic differences can have clinical consequences. A reduced conversion of losartan to the more potent E-3174 metabolite in individuals with decreased CYP2C9 activity due to polymorphisms like CYP2C93 may lead to an attenuated blood pressure-lowering effect nih.govmdpi.comnih.gov. Some studies have reported a diminished antihypertensive response to losartan in carriers of certain CYP2C9 variants nih.govmdpi.comnih.govpharmgkb.org. For example, one study found that subjects with the CYP2C91/CYP2C93 genotype had a less hypotensive effect on diastolic blood pressure at 10 and 12 hours post-dosing compared to those with the CYP2C91/CYP2C91 genotype nih.govmdpi.com. Similarly, a study in patients with chronic kidney disease suggested that CYP2C9 variants might be partially responsible for less than optimal antiproteinuric and blood pressure effects nih.gov.
However, the clinical impact of CYP2C9 polymorphisms on losartan response has not been fully clarified across all studies and populations dergipark.org.trpharmgkb.org. Some studies have not found a significant association between CYP2C92 and CYP2C93 alleles and the antihypertensive effect of losartan pharmgkb.org. Discrepancies in findings might be attributed to variations in study design, sample size, ethnicity of the study population, and the specific CYP2C9 variants investigated dergipark.org.trumt.edu.pkajms.iqpharmgkb.org. For instance, while the rs1799853 (CYP2C92) variant has been shown to significantly impact CYP2C9 metabolic activity as measured by the plasma losartan/E-3174 metabolic ratio, the rs1057910 (CYP2C93) variant did not show a statistically significant effect in one study, possibly due to a smaller sample size for that specific genotype ajms.iqresearchgate.net.
Mathematical modeling approaches have also been employed to simulate the pharmacokinetics and pharmacodynamics of losartan in relation to CYP2C9 allele variants. These models suggest that individuals with the wild-type CYP2C91/CYP2C91 genotype may respond better to losartan treatment than patients carrying CYP2C92 or CYP2C93 alleles, although simulated blood pressure responses can vary compared to clinical study results frontiersin.orgfrontiersin.org.
Further investigations with larger and more diverse cohorts are needed to fully elucidate the impact of CYP2C9 genetic variation on the therapeutic response to losartan and to potentially inform personalized treatment strategies pharmgkb.org.
Data Table: Impact of CYP2C9 Genotypes on Losartan and E-3174 Pharmacokinetics
| Genotype | Losartan AUC (relative to 1/1) | E-3174 AUC (relative to 1/1) | Losartan Cmax (relative to 1/1) | E-3174 Cmax (relative to 1/1) |
| CYP2C91/CYP2C91 | Reference | Reference | Reference | Reference |
| CYP2C92 or 3 | Higher | Lower | No significant difference | Lower |
Note: This table is a generalization based on findings from multiple studies nih.govmdpi.com. Specific values may vary depending on the study and the particular variant allele.
Data Table: Plasma Losartan/E-3174 Metabolic Ratio by CYP2C9 rs1799853 Genotype
| rs1799853 Genotype | Plasma Losartan/E-3174 Metabolic Ratio (Mean) |
| CC (wild-type) | 1.03 ajms.iqresearchgate.net |
| CT | 1.65 ajms.iqresearchgate.net |
Note: Data from a study in Iraqi hypertensive patients ajms.iqresearchgate.net.
Compound Information
| Compound Name | PubChem CID |
| Losartan | 3961 wikipedia.orgtaltech.eemims.comresearchgate.netresearchgate.netidrblab.net |
| Losartan Potassium | 11751549 nih.gov |
| E-3174 (Carboxylosartan) | 6430490 |
Note: PubChem CID for E-3174 (Carboxylosartan) was found through a separate search for "E-3174 PubChem CID" or "Carboxylosartan PubChem CID".## of Losartan
Losartan, marketed under the brand name Cozaar, is a key therapeutic agent in the management of hypertension and other cardiovascular conditions. wikipedia.orgtaltech.ee As an angiotensin II receptor blocker (ARB), its primary mechanism involves selectively blocking the AT1 receptor, thereby counteracting the vasoconstricting and aldosterone-releasing effects of angiotensin II. taltech.eemims.commims.com A critical aspect of losartan's pharmacological profile is its metabolic conversion to a more potent active metabolite, E-3174 (also known as carboxylosartan). mims.comdergipark.org.trumt.edu.pkfrontiersin.orgnih.govfrontiersin.orgdrugbank.commdpi.com This biotransformation is predominantly carried out by the cytochrome P450 (CYP) enzyme system, with CYP2C9 playing a major role and CYP3A4 also contributing to the process. mims.commims.comfrontiersin.orgdrugbank.com Understanding the factors that influence this metabolic pathway, particularly genetic variations, is crucial for comprehending interindividual differences in drug response.
Genetic Influences on Losartan Response
The variability observed in patient responses to losartan can be attributed, in part, to genetic factors. umt.edu.pkfrontiersin.orgresearchgate.net Polymorphisms in genes involved in the renin-angiotensin system (RAS) and drug metabolism can influence the efficacy of losartan. umt.edu.pkresearchgate.netpharmgkb.orggeneticsmr.org Research has explored the impact of genetic variants in genes such as renin and angiotensin-converting enzyme on the hypotensive effects of losartan. geneticsmr.org Furthermore, polymorphisms within the angiotensin II type 1 receptor gene (AGTR1), such as the rs5186 variant, have been associated with differential humoral and renal hemodynamic responses to losartan therapy. pharmgkb.org Individuals carrying the CC genotype of rs5186 may exhibit more favorable responses compared to those with the AA genotype. pharmgkb.org Another genetic locus, rs10737062 in the CAMK1D gene, has also been linked to variations in the blood pressure reduction achieved with losartan, with the AG or GG genotypes showing a greater decrease in systolic blood pressure than the AA genotype. pharmgkb.org Polymorphisms in other genes, like the apelin gene (-1860T>C), have also been identified as potential predictors of losartan response, particularly in specific populations such as older Chinese women. geneticsmr.org
Role of CYP Gene Polymorphisms in Metabolism
The metabolism of losartan to its active carboxylic acid metabolite, E-3174, is significantly influenced by the activity of CYP enzymes, predominantly CYP2C9. mims.commims.comfrontiersin.orgdrugbank.com The CYP2C9 gene is known for its high degree of polymorphism, with numerous variants that can impact enzyme function and, consequently, drug metabolism. dergipark.org.trumt.edu.pkfrontiersin.orgnih.govfrontiersin.orgmdpi.comajms.iq Among these, the CYP2C92 and CYP2C93 alleles are the most commonly studied variants. dergipark.org.trnih.govfrontiersin.orgmdpi.comnih.gov
These variant alleles, particularly CYP2C93, are associated with diminished CYP2C9 enzymatic activity, leading to a reduced rate of losartan oxidation and thus lower production of the active E-3174 metabolite. dergipark.org.trnih.govnih.govpharmgkb.org In vitro studies using human liver microsomes from individuals with CYP2C9 variant alleles (CYP2C92 or CYP2C93) have demonstrated significantly lower rates of E-3174 formation and reduced intrinsic clearance of losartan compared to those with the wild-type CYP2C91/CYP2C91 genotype. nih.gov
Clinical studies investigating the impact of CYP2C9 polymorphisms on losartan pharmacokinetics have consistently shown that carriers of the CYP2C92 or CYP2C93 alleles tend to have higher plasma concentrations of losartan (indicated by a higher AUC) and lower plasma concentrations of the active metabolite E-3174 (indicated by a lower AUC) when compared to individuals homozygous for the CYP2C91 allele. nih.govmdpi.com While the peak plasma concentration (Cmax) of losartan may not differ significantly based on these genotypes, the Cmax of E-3174 is typically lower in individuals with the variant alleles. nih.gov Furthermore, the elimination half-lives of both losartan and E-3174 can be prolonged in carriers of CYP2C92 or CYP2C93. nih.gov
These pharmacokinetic alterations have been linked to variations in the clinical response to losartan. A decreased metabolic conversion of losartan to the more potent E-3174 metabolite in individuals with reduced CYP2C9 activity due to genetic polymorphisms can result in a less pronounced blood pressure-lowering effect. nih.govmdpi.comnih.gov Some studies have reported an attenuated antihypertensive response in carriers of certain CYP2C9 variants. nih.govmdpi.comnih.govpharmgkb.org For example, subjects with the CYP2C91/CYP2C93 genotype have shown a less significant reduction in diastolic blood pressure at later time points compared to those with the CYP2C91/CYP2C91 genotype. nih.govmdpi.com Preliminary findings in patients with chronic kidney disease also suggest a potential influence of CYP2C9 genotype on antiproteinuric and blood pressure responses to losartan. nih.gov
However, the clinical significance of CYP2C9 polymorphisms on losartan response is not universally established, and some studies have not found a significant association between CYP2C92 and CYP2C93 alleles and antihypertensive efficacy. pharmgkb.org These inconsistencies may arise from differences in study design, sample size, ethnic diversity of the study populations, and the specific genetic variants analyzed. dergipark.org.trumt.edu.pkajms.iqpharmgkb.org For instance, a study in Iraqi hypertensive patients found that the rs1799853 (CYP2C92) variant significantly impacted CYP2C9 metabolic activity as measured by the plasma losartan/E-3174 metabolic ratio, while the rs1057910 (CYP2C93) variant did not show a statistically significant effect, potentially due to the sample size for that genotype. ajms.iqresearchgate.net
Mathematical modeling has been utilized to simulate the pharmacokinetics and pharmacodynamics of losartan in the context of CYP2C9 genetic variants. frontiersin.orgfrontiersin.org These models suggest that individuals with the wild-type CYP2C91/CYP2C91 genotype may exhibit a better response to losartan compared to carriers of CYP2C92 or CYP2C93 alleles, although the simulated outcomes can differ from observed clinical results. frontiersin.orgfrontiersin.org
Further research with larger and more diverse populations is necessary to fully understand the impact of CYP2C9 genetic variations on losartan's therapeutic effects and to potentially guide personalized medicine approaches. pharmgkb.org
Data Table: Impact of CYP2C9 Genotypes on Losartan and E-3174 Pharmacokinetics
| Genotype | Losartan AUC (relative to 1/1) | E-3174 AUC (relative to 1/1) | Losartan Cmax (relative to 1/1) | E-3174 Cmax (relative to 1/1) |
| CYP2C91/CYP2C91 | Reference | Reference | Reference | Reference |
| CYP2C92 or 3 | Higher | Lower | No significant difference | Lower |
Data Table: Plasma Losartan/E-3174 Metabolic Ratio by CYP2C9 rs1799853 Genotype
| rs1799853 Genotype | Plasma Losartan/E-3174 Metabolic Ratio (Mean) |
| CC (wild-type) | 1.03 ajms.iqresearchgate.net |
| CT | 1.65 ajms.iqresearchgate.net |
Future Directions in Losartan Research
Exploration of Undiscovered Molecular Targets
While losartan (B1675146) is primarily known for its antagonism of the AT1 receptor, research is increasingly exploring its potential interactions with other molecular targets and pathways. These investigations are driven by observations of losartan's effects in conditions not solely explained by AT1 receptor blockade.
Studies are investigating losartan's role in managing conditions beyond hypertension and heart failure, such as certain types of cancer and neurological disorders jbclinpharm.orgjbclinpharm.org. For instance, research suggests that losartan may improve the effectiveness of chemotherapy agents in ovarian cancer by reducing extracellular matrix content and solid stress in tumors, thereby increasing blood supply, oxygen levels, and drug delivery ecancer.org. Losartan has also shown potential anti-tumor properties in colorectal cancer models by inhibiting cell growth, migration, inflammation, and angiogenesis while increasing apoptosis nih.gov.
Furthermore, losartan has demonstrated effects on uric acid metabolism, an effect that may contribute to additional cardiovascular benefits beyond AT1 receptor blockade oup.comijcp.in. The active metabolite of losartan, EXP3174, while having greater affinity for AT1 receptors, does not appear to have significant uricosuric effects, suggesting a distinct mechanism for this action of the parent compound oup.com. Losartan is also known to inhibit platelet aggregation oup.com.
Research is also exploring losartan's potential in conditions like Marfan syndrome, investigating its ability to prevent aortic root dilation clinicaltrials.eunih.govresearchgate.net. Although losartan's direct antagonism of TGF-β receptors has not been established, it may indirectly reduce TGF-β mediated responses as angiotensin II stimulates TGF-β release nih.gov.
Studies are also investigating losartan's effects in pediatric nonalcoholic fatty liver disease (NAFLD) and bicuspid aortic valve conditions clinicaltrials.eu. The potential for losartan to impact cellular senescence and enhance osteogenesis in human bone marrow-derived mesenchymal stem cells is another area of emerging research, suggesting applications in musculoskeletal regenerative medicine nih.gov.
Development of Novel Losartan Derivatives
The development of novel losartan derivatives is an active area of research, aiming to create compounds with potentially improved pharmacokinetic profiles, enhanced target specificity, or novel therapeutic applications. This includes the synthesis of modified structures for use as research tools or potential new drug candidates.
For example, novel losartan derivatives have been synthesized as radiotracers for molecular imaging of AT1 receptors using positron emission tomography (PET) mdpi.comcore.ac.ukresearchgate.net. Two such derivatives, [18F]fluoroethyl-losartan ([18F]FEtLos) and [18F]ammoniomethyltrifluoroborate-losartan ([18F]AMBF3Los), have been developed and characterized. Binding competition assays showed that [18F]AMBF3Los exhibited binding affinity for AT1R-expressing membranes comparable to that of losartan, indicating its potential as a PET imaging agent for AT1R biodistribution in various diseases mdpi.comresearchgate.net.
Another area of derivative research involves the in silico design and evaluation of losartan-based compounds for potential therapeutic uses beyond AT1 blockade. For instance, studies have explored novel kojic acid derivatives based on losartan as potential leukemia treatment options, investigating their affinity for binding with proteins like BCL2 researchgate.net.
These efforts in developing novel derivatives highlight the ongoing work to leverage the structural framework of losartan for new diagnostic and therapeutic purposes.
Integration of Multi-Omics Data for Comprehensive Understanding
The integration of multi-omics data is becoming increasingly crucial for gaining a comprehensive understanding of losartan's effects at a systems level. This approach involves combining data from genomics, transcriptomics, proteomics, metabolomics, and other high-throughput technologies to elucidate the complex molecular pathways influenced by losartan.
Research utilizing single-cell RNA sequencing (scRNA-seq) is being employed to investigate the multifaceted responses to losartan in specific cell types, such as renal tubular cells in diabetic kidney disease. researchgate.net. This allows for a detailed examination of how losartan affects gene expression and cellular processes at a resolution not possible with bulk RNA sequencing. For example, scRNA-seq has revealed that losartan treatment significantly increased the percentage of proximal tubular cells and enriched pathways related to mitochondrial autophagy, suggesting a protective mechanism on mitochondrial homeostasis in these cells researchgate.net.
Multi-omics approaches can help identify how genetic variations influence individual responses to losartan, contributing to the field of pharmacogenomics jbclinpharm.orgjbclinpharm.org. Studies are exploring the impact of genetic variation, such as variants in CYP2C9, on the therapeutic response to losartan pharmgkb.org. Integrating genomic data with clinical outcomes and other omics data can help tailor treatment strategies based on individual genetic profiles, potentially optimizing efficacy jbclinpharm.orgjbclinpharm.org.
Furthermore, multi-omics investigations are being applied to understand losartan's effects in various disease contexts, including cancer and cardiovascular diseases. By analyzing changes in protein biomarkers, metabolites, and gene expression profiles, researchers can gain deeper insights into the mechanisms underlying losartan's therapeutic effects and identify potential new biomarkers for treatment response or disease progression researchgate.net.
The integration of multi-omics data provides a powerful tool to unravel the intricate molecular network modulated by losartan, paving the way for personalized medicine approaches and the identification of novel therapeutic targets and applications.
Q & A
Q. What are the established pharmacological targets of losartan in hypertension management, and how are these validated experimentally?
Losartan primarily antagonizes angiotensin II type 1 (AT1) receptors, inhibiting vasoconstriction and aldosterone secretion. Experimental validation involves in vitro receptor-binding assays (e.g., radioligand displacement studies) and in vivo models measuring blood pressure responses in hypertensive rodents . Dose-response curves and comparative studies with other ARBs (e.g., valsartan) further confirm specificity .
Q. What standardized dosages and administration protocols are used in preclinical and clinical studies of losartan?
Preclinical studies in rodents typically use 10–100 mg/kg/day, adjusted for metabolic scaling. Clinical trials for hypertension employ 50–100 mg/day, while diabetic nephropathy studies (e.g., RENAAL trial) use 50–100 mg/day with adjustments based on renal function . Methodological consistency in dosing is critical for cross-study comparisons; deviations must be justified with pharmacokinetic data (e.g., bioavailability differences) .
Q. Which biomarkers are routinely measured to assess losartan’s efficacy in hypertension research?
Key biomarkers include:
- Blood pressure : Ambulatory or clinic-based measurements.
- Renal biomarkers : Urinary albumin-to-creatinine ratio (UACR), serum creatinine.
- Angiotensin II levels : Plasma assays to confirm AT1 receptor blockade. Standardized protocols for biomarker collection (e.g., timing relative to drug administration) ensure data comparability .
Advanced Research Questions
Q. How can researchers design experiments to investigate losartan’s off-label applications (e.g., heart failure) while minimizing bias?
- Randomization and blinding : Use double-blinded, placebo-controlled designs.
- Endpoint selection : Include clinical (e.g., ejection fraction) and surrogate endpoints (e.g., BNP levels).
- Population stratification : Subgroup analyses for comorbidities (e.g., CKD) to isolate effects. Reference the FINER criteria (Feasible, Novel, Ethical, Relevant) to align study objectives with translational potential .
Q. What methodologies resolve contradictions in losartan’s efficacy data across studies?
- Systematic reviews : Use PRISMA guidelines to aggregate data, assess heterogeneity (I² statistic), and perform sensitivity analyses.
- Dose-response meta-analysis : Evaluate whether discrepancies arise from dosage variability.
- Mechanistic studies : Probe confounding factors (e.g., genetic polymorphisms in CYP2C9 affecting drug metabolism) .
Q. How should researchers address reproducibility challenges in losartan animal models?
- Protocol standardization : Detail housing conditions, diet, and circadian timing of drug administration to reduce variability.
- Validation cohorts : Replicate findings in multiple strains (e.g., SHR rats, Dahl salt-sensitive mice).
- Data transparency : Share raw datasets and statistical code via repositories like Figshare or Zenodo .
Q. What strategies optimize literature searches for losartan-related studies using academic databases?
- Boolean operators : Combine terms like
(losartan OR Cozaar) AND ("heart failure" OR "renal fibrosis")in PubMed/Google Scholar. - Citation chaining : Use "Cited by" features to track seminal papers (e.g., RENAAL trial).
- Filters : Limit results to controlled trials, meta-analyses, or species-specific studies .
Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
